Inflachromene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-9,9-dimethyl-15-phenyl-8-oxa-13,15,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10-tetraene-14,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-21(2)16-10-11-22-19(26)23(13-6-4-3-5-7-13)20(27)24(22)18(16)15-9-8-14(25)12-17(15)28-21/h3-10,12,18,25H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOXDJYPDCSQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCN3C(=O)N(C(=O)N3C2C4=C(O1)C=C(C=C4)O)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Inflachromene: Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflachromene (ICM) is a novel small molecule that has garnered significant attention for its potent anti-inflammatory and neuroprotective properties. Discovered through phenotypic screening, ICM has been identified as a direct inhibitor of the high mobility group box (HMGB) proteins 1 and 2, key mediators of inflammation. By binding to HMGB1 and HMGB2, this compound effectively suppresses microglia-mediated neuroinflammation, demonstrating therapeutic potential for a range of neuroinflammatory disorders, epilepsy, and vascular proliferative diseases. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound, including detailed experimental protocols and a summary of its mechanism of action.
Discovery of this compound
This compound was identified as a potent microglial inhibitor through a convergent strategy of phenotypic screening coupled with early-stage target identification. The discovery, first reported by Lee et al. in 2014, revealed that ICM exerts its anti-inflammatory effects by directly binding to the high mobility group box (HMGB) proteins HMGB1 and HMGB2[1]. This interaction is crucial as HMGB proteins are known to play a pivotal role in triggering and sustaining inflammatory responses.
Chemical Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. The following protocol is adapted from the initial discovery publication by Lee et al. (2014).
Experimental Protocol for Synthesis
Synthesis of 5,12b-dihydro-10-hydroxy-7,7-dimethyl-2-phenyl-1H,7H-[2]benzopyrano[4,3-c][2][3][4]triazolo[1,2-a]pyridazine-1,3(2H)-dione (this compound)
A detailed, step-by-step synthesis protocol for this compound is provided in the supplementary materials of the original discovery paper. The synthesis involves the formation of a chromene core followed by the construction of the triazolopyridazine ring system. Researchers should refer to the supplementary information of Lee et al., Nat Chem Biol. 2014 Dec;10(12):1055-60 for the precise reaction conditions, reagent quantities, and purification methods.
Biological Activity and Quantitative Data
This compound has demonstrated significant biological activity in both in vitro and in vivo models of inflammation and neuroinflammation. Its effects are dose-dependent, and key quantitative data are summarized below.
In Vitro Activity
| Assay | Cell Line | Treatment | Effect | Concentration/Dosage | Reference |
| Nitrite Release | BV-2 microglia | LPS-induced | Inhibition of nitrite release | 0.01-100 μM | [5] |
| Pro-inflammatory Gene Expression (Il6, Il1b, Nos2, Tnf) | BV-2 microglia | LPS-induced | Suppression | 1-10 μM | [5] |
| TNF-α Secretion | BV-2 microglia | LPS-induced | Reduction | 5 μM | [5] |
| NF-κB Nuclear Translocation | BV-2 microglia | LPS-induced | Suppression | 5 μM (30 min) | [5] |
| IκB Degradation | BV-2 microglia | LPS-induced | Suppression | 5 μM (30 min) | [5] |
| MAPK Phosphorylation (ERK, JNK, p38) | BV-2 microglia | LPS-induced | Inhibition | 1-10 μM (30 min) | [5] |
| Microglia-mediated Neurotoxicity | Co-cultured neuroblastoma and primary neuronal cells | Prevention of cell death | 10 μM (30 min) | [5] | |
| Neuron Viability | Neurons | No significant effect | 1-10 μM (24 h) | [5] |
In Vivo Activity
| Animal Model | Treatment | Effect | Dosage | Reference |
| LPS-induced Microglial Activation | Mice | Blockade of microglial activation | 2-10 mg/kg (i.p. once daily for 4 days) | [5] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mice | Reduction in disease progression | 10 mg/kg (i.p. once daily for 30 days) | [5] |
Pharmacokinetic Properties in Rats
| Parameter | Value (at 1 mg/kg) |
| Intravenous (i.v.) | |
| Half-life (t½) | 14.1 ± 6.43 h |
| Volume of distribution at steady state (Vss) | 2.02 ± 1.02 L/kg |
| Clearance (CL) | 0.14 ± 0.01 L/kg/h |
| Oral (p.o.) | |
| Half-life (t½) | 7.96 ± 1.16 h |
| Maximum concentration (Cmax) | 0.59 ± 0.16 μg/mL |
| Oral Bioavailability (F) | 94% |
Data from Lee HH, et al. J Pharm Biomed Anal. 2019 Mar 20;166:183-188.[6]
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action is the direct inhibition of HMGB1 and HMGB2. This interaction prevents the cytoplasmic localization and subsequent extracellular release of HMGB proteins, thereby disrupting downstream pro-inflammatory signaling cascades.
Inhibition of HMGB1/HMGB2 Signaling
The binding of this compound to HMGB1/HMGB2 perturbs their post-translational modifications, which is a critical step for their translocation from the nucleus to the cytoplasm and eventual release from the cell.
Caption: this compound inhibits HMGB1/2 translocation and release.
Downstream Signaling Pathways
By inhibiting HMGB1/HMGB2, this compound modulates several downstream signaling pathways, including the NF-κB and MAPK pathways.
Caption: this compound's impact on downstream signaling pathways.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
LPS-Induced Nitrite Release Assay in BV-2 Microglial Cells
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by activated microglia.
Caption: Workflow for LPS-induced nitrite release assay.
Protocol:
-
Seed BV-2 microglial cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01-100 μM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.
NF-κB Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon cellular activation.
Protocol:
-
Seed BV-2 cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound (e.g., 5 μM) for 30 minutes.
-
Stimulate with LPS for 30 minutes.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of translocation.
MAPK Phosphorylation Western Blot
This assay detects the phosphorylation (activation) of MAP kinases (ERK, JNK, p38) in response to stimuli.
Caption: General workflow for Western blot analysis.
Protocol:
-
Plate BV-2 cells and treat with this compound followed by LPS stimulation as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the respective MAP kinases.
Conclusion
This compound represents a promising therapeutic candidate for a variety of inflammatory and neurodegenerative conditions. Its well-defined mechanism of action, targeting the central inflammatory mediators HMGB1 and HMGB2, provides a strong rationale for its further development. The data and protocols presented in this technical guide offer a valuable resource for researchers and scientists working to explore the full therapeutic potential of this novel anti-inflammatory agent.
References
- 1. A small molecule binding HMGB1 and HMGB2 inhibits microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB activation and nuclear translocation assay [bio-protocol.org]
- 4. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A validated UPLC-MS/MS method for pharmacokinetic study of this compound, a novel microglia inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Inflachromene's Target Engagement with HMGB1/HMGB2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflachromene (ICM) is a novel small molecule that has demonstrated significant anti-inflammatory and neuroprotective effects.[1][2][3] Extensive research has identified High Mobility Group Box 1 (HMGB1) and High Mobility Group Box 2 (HMGB2) as the direct binding targets of ICM.[1][2] These proteins, when released into the extracellular space, act as damage-associated molecular patterns (DAMPs), triggering inflammatory responses. By binding to HMGB1 and HMGB2, this compound effectively mitigates their pro-inflammatory functions. This technical guide provides an in-depth overview of the binding affinity of this compound to HMGB1/HMGB2, details the experimental methodologies for assessing this interaction, and illustrates the associated signaling pathways.
Quantitative Binding Affinity Data
While the direct binding of this compound to HMGB1 and HMGB2 is well-established in the scientific literature, specific quantitative binding affinity values such as the dissociation constant (Kd), half-maximal inhibitory concentration (IC50), or inhibition constant (Ki) have not been publicly disclosed in the reviewed research articles. The primary discovery paper by Lee et al. (2014) confirms direct binding through target identification strategies but does not provide these specific numerical values.[2]
The following table summarizes the available qualitative and functional data regarding the interaction between this compound and HMGB1/HMGB2.
| Parameter | Target | Value | Method | Reference |
| Direct Binding | HMGB1, HMGB2 | Confirmed | Phenotypic screening with early-stage target identification | --INVALID-LINK-- |
| Functional Inhibition | Inhibition of HMGB1/HMGB2 cytoplasmic localization and release | Demonstrated | Mode-of-action studies in microglial cells | --INVALID-LINK-- |
| Downstream Effect | Downregulation of pro-inflammatory functions of HMGB proteins | Observed | In vitro and in vivo studies | --INVALID-LINK-- |
Experimental Protocols
The identification of HMGB1 and HMGB2 as the direct targets of this compound was achieved through a convergent strategy of phenotypic screening and early-stage target identification. While specific, detailed protocols for this compound are proprietary to the research, this section outlines the general methodologies for key experiments used to assess such small molecule-protein interactions.
Affinity-Based Target Identification
This approach was central to discovering the interaction between this compound and HMGB1/2. It typically involves synthesizing a tagged version of the small molecule to facilitate the isolation of its binding partners from a cellular proteome.
General Protocol:
-
Synthesis of a Bio-probe: this compound would be chemically modified to include a photoreactive group and a tag (e.g., biotin or an alkyne group for click chemistry).
-
Cellular Labeling: The this compound bio-probe is incubated with live cells to allow it to bind to its intracellular targets.
-
UV Crosslinking: The cells are exposed to UV light to induce covalent crosslinking between the photoreactive group on the bio-probe and its binding proteins.
-
Cell Lysis and Enrichment: The cells are lysed, and the tagged protein complexes are enriched from the total proteome using affinity purification (e.g., streptavidin beads for a biotin tag).
-
Protein Identification: The enriched proteins are identified using mass spectrometry. Competitive binding experiments, where an excess of untagged this compound is added, are used to confirm the specificity of the interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
General Protocol:
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble HMGB1 or HMGB2 remaining at each temperature is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
General Protocol:
-
Immobilization: Recombinant HMGB1 or HMGB2 protein is immobilized on the surface of a sensor chip.
-
Binding: A solution of this compound at various concentrations is flowed over the sensor surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the surface, which is detected by the instrument.
-
Dissociation: A buffer solution is flowed over the surface to measure the dissociation of this compound from the protein.
-
Data Analysis: The binding and dissociation kinetics are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Inhibition of the HMGB1/2-TLR4-NF-κB Signaling Pathway
Extracellular HMGB1 and HMGB2 are known to signal through Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway and the subsequent transcription of pro-inflammatory cytokines. This compound, by binding to HMGB1 and HMGB2, is thought to inhibit their interaction with TLR4, thereby suppressing this inflammatory cascade.[3]
Caption: this compound inhibits the HMGB1/2-mediated TLR4-NF-κB signaling pathway.
Experimental Workflow for Assessing this compound's Binding to HMGB1/HMGB2
The following diagram illustrates a typical workflow for identifying and validating the direct binding of a small molecule like this compound to its protein targets.
References
Inflachromene: A Potential Therapeutic Agent in Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Inflachromene (ICM) is a novel small molecule inhibitor demonstrating significant therapeutic potential across a spectrum of inflammatory diseases. By directly binding to the highly conserved nuclear proteins, High Mobility Group Box 1 (HMGB1) and High Mobility Group Box 2 (HMGB2), this compound effectively attenuates the pro-inflammatory cascade central to the pathogenesis of various neuroinflammatory disorders, sepsis, and vascular proliferative diseases. This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic utility of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to evaluate its efficacy.
Introduction
Chronic and acute inflammatory processes are underlying drivers of numerous debilitating and life-threatening diseases. The discovery of therapeutic agents that can effectively and selectively modulate key inflammatory pathways is a critical goal for pharmaceutical research. This compound has emerged as a promising candidate, demonstrating potent anti-inflammatory and neuroprotective effects in preclinical models. Its unique mechanism of action, targeting the HMGB1/2 axis, positions it as a potential first-in-class therapeutic for a range of unmet medical needs.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly binding to HMGB1 and HMGB2. This interaction inhibits the cytoplasmic translocation and subsequent extracellular release of these proteins, which are potent pro-inflammatory cytokines when located outside the cell. By preventing the release of HMGB1/2, this compound disrupts the activation of downstream inflammatory signaling pathways, primarily the Toll-like receptor 4 (TLR4)-nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38). This leads to a reduction in the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and inducible nitric oxide synthase (iNOS).
Caption: this compound's mechanism of action.
Potential Therapeutic Applications and Preclinical Data
This compound has demonstrated efficacy in preclinical models of neuroinflammatory disorders, sepsis, and vascular proliferative diseases.
Neuroinflammatory Disorders
In models of neuroinflammation, this compound effectively reduces microglial activation and protects against neuronal damage.[1]
-
Epilepsy: Pre-treatment with this compound has been shown to significantly reduce the severity of seizures in mouse models of epilepsy.[2]
-
Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, daily administration of this compound significantly reduced the clinical severity of the disease.[1]
| In Vitro Neuroinflammation Data | |
| Assay | Result |
| LPS-induced Nitrite Release (BV-2 microglia) | Dose-dependent inhibition (0.01-100 µM) |
| LPS-induced Pro-inflammatory Gene Expression (Il6, Il1b, Nos2, Tnf) | Suppression at 1-10 µM |
| LPS-induced TNF-α Secretion | Reduction at 5 µM |
| LPS-induced NF-κB Nuclear Translocation | Substantial suppression at 5 µM (30 min) |
| LPS-induced MAPK Phosphorylation (ERK, JNK, p38) | Inhibition at 1-10 µM (30 min) |
| Microglia-mediated Neurotoxicity | Complete prevention at 10 µM (30 min) |
| In Vivo Neuroinflammation Data | |
| Model | Result |
| LPS-induced Microglial Activation (mouse) | Effective blockade at 2-10 mg/kg (i.p., 4 days) |
| EAE Clinical Score (mouse) | Significant reduction at 10 mg/kg (i.p., 30 days) |
| PTZ-induced Seizures (mouse) | Dose-dependent alleviation of severity at 3 and 10 mg/kg (i.p.) |
Sepsis
This compound has been shown to ameliorate the inflammatory pathogenesis in a mouse model of sepsis.
| In Vivo Sepsis Data | |
| Model | Result |
| Sepsis-associated Encephalopathy (mouse) | Improves cognitive impairment by inhibiting HMGB1-mediated microglial activation at 10 mg/kg (i.p., 9 days)[2] |
Vascular Proliferative Diseases
This compound inhibits the phenotypic conversion, proliferation, and migration of vascular smooth muscle cells (VSMCs), suggesting its potential in treating conditions like atherosclerosis and restenosis.[3]
| In Vitro Vascular Proliferation Data | |
| Assay | Result |
| Ang II-induced VSMC Proliferation | Dramatic decrease at 5, 10, 15, and 20 µM (24h)[2] |
| Ang II-induced HMGB1/2 Upregulation and Translocation | Inhibition |
| Ang II-induced TLR4 and NF-κB Phosphorylation | Attenuation |
| In Vivo Vascular Proliferation Data | |
| Model | Result |
| Carotid Artery Wire Injury (mouse) | Attenuated neointimal formation at 5 and 10 mg/kg (i.p., 14 days)[2] |
Experimental Protocols
Western Blot for HMGB1 and NF-κB Signaling
Caption: A generalized workflow for Western Blot analysis.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HMGB1, phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, and p38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression
-
RNA Extraction: Isolate total RNA from cultured microglia using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for Il6, Il1b, Nos2, Tnf, and a housekeeping gene (e.g., Gapdh or Actb).
-
Primer Sequences (Mus musculus):
-
Il6 Fwd: 5'-GACAACTTTGGCATTGTGGAA-3', Rev: 5'-ATGCAGGGATGATGTTCTGG-3'
-
Il1b Fwd: 5'-GAAATGCCACCTTTTGACAGTG-3', Rev: 5'-TGGATGCTCTCATCAGGACAG-3'
-
Nos2 Fwd: 5'-GGCAGCCTGTGAGACCTTTG-3', Rev: 5'-GCATTGGAAGTGAAGCGTTTC-3'
-
Tnf Fwd: 5'-CAGGCGGTGCCTATGTCTC-3', Rev: 5'-CGATCACCCCGAAGTTCAGTAG-3'
-
-
-
Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method.
Immunofluorescence for NF-κB p65 Nuclear Translocation
-
Cell Culture: Plate microglial cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound followed by LPS stimulation.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with an anti-p65 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount coverslips on microscope slides.
-
Imaging: Visualize and quantify the nuclear translocation of p65 using a fluorescence microscope.
Flow Cytometry for Microglial Activation
Caption: Workflow for analyzing microglial activation via flow cytometry.
-
Single-Cell Suspension: Prepare a single-cell suspension from mouse brain tissue by mechanical and enzymatic digestion.
-
Staining: Stain cells with fluorescently-conjugated antibodies against CD11b and CD45 to identify microglia (CD11b+/CD45low). Additional markers for activation state (e.g., MHC class II, CD86) can also be included.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to quantify the percentage of activated microglia based on marker expression.
In Vivo Models
-
Experimental Autoimmune Encephalomyelitis (EAE): EAE is induced in C57BL/6 mice by immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant, followed by injections of pertussis toxin. Clinical signs are scored daily on a scale of 0 to 5, where 0 is no clinical signs, 1 is a limp tail, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is hind and forelimb paralysis, and 5 is moribund or dead.[3][4][5][6]
-
Cecal Ligation and Puncture (CLP) Sepsis Model: Sepsis is induced in mice by surgically ligating the cecum and puncturing it with a needle to induce polymicrobial peritonitis. Survival and clinical severity are monitored.[7][8][9]
-
Carotid Artery Wire Injury: Neointimal hyperplasia is induced in mice by inserting a flexible wire into the common carotid artery to denude the endothelium. The extent of neointima formation is assessed histologically after a specified period.[1][2][10][11][12]
Conclusion
This compound represents a promising therapeutic candidate with a well-defined mechanism of action targeting the HMGB1/2-mediated inflammatory pathways. The preclinical data robustly support its potential in treating a variety of diseases characterized by inflammation, including neuroinflammatory disorders, sepsis, and vascular proliferative diseases. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human diseases.
References
- 1. Mouse carotid artery injury model of neointimal hyperplasia. [bio-protocol.org]
- 2. Intimal Hyperplasia in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carotid Artery Wire Injury Mouse Model with a Nonmicrosurgical Procedure | Semantic Scholar [semanticscholar.org]
- 11. ahajournals.org [ahajournals.org]
- 12. A neutralizing IL-11 antibody reduces vessel hyperplasia in a mouse carotid artery wire injury model | FUJIFILM VisualSonics [visualsonics.com]
Inflachromene as a Potential Autophagy Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. Consequently, the identification and characterization of novel small molecules that can modulate autophagy are of significant interest for therapeutic development. Inflachromene (ICM), a benzopyran-embedded tetracyclic compound, has emerged as a potential modulator of autophagy.[1][2][3] Initially identified as an inhibitor of High Mobility Group Box 1 (HMGB1) secretion, subsequent research has revealed its direct impact on the core autophagy machinery.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's role as an autophagy modulator, with a focus on its mechanism of action, experimental validation, and potential therapeutic implications.
Core Mechanism of Action
This compound inhibits autophagy through a dual mechanism that converges on the key autophagy-regulating protein, Beclin 1.[1][2][3]
-
Inhibition of HMGB1 Nucleocytoplasmic Translocation: High Mobility Group Box 1 (HMGB1) is a nuclear protein that can translocate to the cytoplasm under cellular stress and induce autophagy by binding to Beclin 1.[1][2][3] this compound has been shown to inhibit the translocation of HMGB1 from the nucleus to the cytoplasm. This sequestration of HMGB1 in the nucleus prevents its interaction with Beclin 1, thereby suppressing the initiation of autophagy.[1][2][3]
-
Promotion of Beclin 1 Degradation: this compound actively promotes the degradation of Beclin 1.[1][2][3][4] It achieves this by enhancing the interaction between Beclin 1 and the E3 ubiquitin ligase RNF216.[1][2][3] This enhanced interaction leads to the K48-linked ubiquitination of Beclin 1, targeting it for proteasomal degradation.[1][4] The reduction in Beclin 1 protein levels further contributes to the suppression of autophagy.
The following diagram illustrates the proposed signaling pathway for this compound-mediated autophagy inhibition.
Caption: Signaling pathway of this compound's inhibition of autophagy.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound on autophagy.
Table 1: Dose-Dependent Inhibition of LC3-II Conversion by this compound
| Treatment Condition | This compound (µM) | Relative LC3-II/β-actin Ratio (Fold Change) |
| Starvation (EBSS) | 0 | 1.0 |
| 10 | ~0.8 | |
| 25 | ~0.5 | |
| 50 | ~0.2 | |
| H₂O₂ (50 µM) | 0 | 1.0 |
| 10 | ~0.9 | |
| 25 | ~0.6 | |
| 50 | ~0.3 |
Data are estimated from western blot analyses in HEK293T cells and represent the dose-dependent decrease in the autophagosome marker LC3-II.
Table 2: Time-Dependent Degradation of Beclin 1 by this compound
| Treatment Time with 25 µM this compound (hours) | Relative Beclin 1/β-actin Ratio (Fold Change) |
| 0 | 1.0 |
| 2 | ~0.9 |
| 4 | ~0.6 |
| 6 | ~0.4 |
Data are derived from western blot analysis in HEK293T cells, showing the progressive decrease of Beclin 1 protein levels over time.
Table 3: Effect of this compound on Autophagic Flux (mRFP-GFP-LC3 Assay)
| Treatment | Average Number of Autophagosomes (GFP⁺RFP⁺ puncta) per cell | Average Number of Autolysosomes (GFP⁻RFP⁺ puncta) per cell |
| Control (Starvation) | ~15 | ~5 |
| This compound (25 µM) + Starvation | ~5 | ~2 |
| NH₄Cl (10 mM) + Starvation | ~20 | ~2 |
Data are based on fluorescence microscopy of HEK293T cells expressing the mRFP-GFP-LC3 reporter, indicating a reduction in both autophagosome and autolysosome formation with this compound treatment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot Analysis for LC3 Conversion and Beclin 1 Degradation
Objective: To quantify the levels of LC3-II and Beclin 1 as markers of autophagy inhibition.
Methodology:
-
Cell Culture and Treatment:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For autophagy induction, cells are starved in Earle's Balanced Salt Solution (EBSS) or treated with 50 µM H₂O₂ for 2 hours.
-
Cells are pre-treated with varying concentrations of this compound (10, 25, 50 µM) or vehicle (DMSO) for 6 hours prior to and during autophagy induction.
-
-
Protein Extraction:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Lysates are centrifuged at 13,000 x g for 20 minutes at 4°C, and the supernatant containing the total protein is collected.
-
-
Protein Quantification:
-
Protein concentration is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against LC3B (1:2000), Beclin 1 (1:1000), and β-actin (1:5000) as a loading control.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
-
mRFP-GFP-LC3 Puncta Formation Assay
Objective: To monitor autophagic flux by visualizing the formation of autophagosomes and autolysosomes.[5][6][7]
Methodology:
-
Transfection:
-
HEK293T cells are seeded on glass coverslips and transfected with the mRFP-GFP-LC3 plasmid using a suitable transfection reagent.
-
-
Treatment:
-
48 hours post-transfection, cells are treated with 25 µM this compound or vehicle (DMSO) for 6 hours.
-
Autophagy is induced by starvation (EBSS) for the final 2 hours of treatment. A positive control for autophagic flux inhibition (e.g., 10 mM NH₄Cl) is included.
-
-
Microscopy:
-
Cells are fixed with 4% paraformaldehyde, and the coverslips are mounted on glass slides.
-
Images are captured using a confocal fluorescence microscope.
-
-
Image Analysis:
-
Autophagosomes are identified as yellow puncta (co-localization of GFP and RFP signals).
-
Autolysosomes are identified as red puncta (RFP signal only, as GFP fluorescence is quenched in the acidic environment of the lysosome).
-
The number of puncta per cell is quantified from multiple fields of view.
-
The following diagram outlines the workflow for the mRFP-GFP-LC3 assay.
Caption: Experimental workflow for the mRFP-GFP-LC3 puncta formation assay.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
Objective: To assess the interaction between Beclin 1 and HMGB1, and Beclin 1 and RNF216.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are co-transfected with plasmids encoding tagged versions of the proteins of interest (e.g., Flag-Beclin 1 and Myc-HMGB1, or V5-Beclin 1 and Flag-RNF216).
-
-
Treatment and Lysis:
-
48 hours post-transfection, cells are treated with this compound (e.g., 25 µM) for 4-6 hours.
-
Cells are lysed in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100) with a protease inhibitor cocktail.
-
-
Immunoprecipitation:
-
Cell lysates are pre-cleared with protein A/G agarose beads.
-
The pre-cleared lysate is incubated with an antibody against one of the tagged proteins (e.g., anti-Flag antibody) overnight at 4°C with gentle rotation.
-
Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
The eluted proteins are separated by SDS-PAGE and analyzed by western blotting using antibodies against the other protein in the complex (e.g., anti-Myc or anti-V5 antibody).
-
Ubiquitylation Assay
Objective: To determine if this compound promotes the ubiquitylation of Beclin 1.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are transfected with a plasmid encoding Flag-tagged Beclin 1.
-
-
Treatment:
-
48 hours post-transfection, cells are treated with 50 µM this compound for 6 hours.
-
To prevent the degradation of ubiquitylated proteins, cells are also treated with the proteasome inhibitor MG132 (10 µM).
-
-
Immunoprecipitation:
-
Cells are lysed and immunoprecipitation is performed using an anti-Flag antibody as described in the Co-IP protocol.
-
-
Western Blot Analysis:
-
The immunoprecipitated samples are analyzed by western blotting using antibodies against ubiquitin (total Ub) and K48-linked ubiquitin to detect the ubiquitylated forms of Beclin 1.
-
Conclusion and Future Directions
This compound presents a novel mechanism for the inhibition of autophagy through its dual action on HMGB1 translocation and Beclin 1 stability. The data strongly suggest that this compound acts as a suppressor of the early stages of autophagy. This unique mode of action makes it a valuable tool for studying the intricate regulation of autophagy and a potential therapeutic candidate for diseases characterized by excessive or aberrant autophagy.
Future research should focus on:
-
In vivo efficacy: Evaluating the effects of this compound on autophagy in animal models of diseases where autophagy inhibition may be beneficial.
-
Target specificity: Further elucidating the direct binding partners of this compound and its off-target effects.
-
Structure-activity relationship studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity as an autophagy modulator.
This in-depth technical guide provides a comprehensive overview of the current knowledge on this compound as an autophagy modulator, offering a valuable resource for researchers and professionals in the field of drug discovery and cellular biology.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. pr.ibs.re.kr [pr.ibs.re.kr]
- 3. This compound inhibits autophagy through modulation of Beclin 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pr.ibs.re.kr [pr.ibs.re.kr]
- 5. mRFP–GFP–LC3 puncta assay [bio-protocol.org]
- 6. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteolysis.jp [proteolysis.jp]
Methodological & Application
Application Notes and Protocols for Inflachromene in In Vitro Neuroinflammation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflachromene (ICM) is a novel small molecule inhibitor of microglia-mediated neuroinflammation.[1] It exerts its anti-inflammatory effects primarily by binding to High Mobility Group Box 1 (HMGB1) and HMGB2 proteins, which are key mediators in the inflammatory cascade.[1][2] By binding to HMGB proteins, this compound prevents their cytoplasmic translocation and subsequent release, thereby downregulating pro-inflammatory functions and reducing neuronal damage.[1] Mechanistic studies have revealed that this compound inhibits the Toll-like receptor 4 (TLR4)-NF-κB signaling pathway and suppresses the phosphorylation of MAP kinases (ERK, JNK, and p38), all of which are critical in the neuroinflammatory response.[2][3][4] These properties make this compound a valuable tool for research in neuroinflammatory disorders.
These application notes provide a detailed protocol for an in vitro assay to evaluate the anti-neuroinflammatory activity of this compound using a lipopolysaccharide (LPS)-stimulated microglial cell model.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in in vitro neuroinflammation-related assays.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Markers in LPS-Stimulated BV-2 Microglial Cells
| Parameter | Cell Line | Stimulant | This compound Concentration | Effect | Reference |
| Nitrite Release | BV-2 | LPS | 0.01-100 μM | Dose-dependent inhibition | [2][4] |
| TNF-α Secretion | Microglia | LPS | 5 μM | Reduction in secretion | [2][4] |
| Il6, Il1b, Nos2, Tnf mRNA levels | Microglia | LPS | 1-10 μM | Suppression of increased gene expression | [2] |
| NF-κB Nuclear Translocation | Microglia | LPS | 5 μM | Substantial suppression | [2][4] |
| IκB Degradation | Microglia | LPS | 5 μM | Substantial suppression | [2][4] |
| ERK, JNK, p38 Phosphorylation | Microglia | LPS | 1-10 μM | Inhibition of phosphorylation | [2][4] |
Table 2: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration | Duration | Effect on Viability | Reference |
| BV-2 Microglia | 0.01-100 μM | 24 h | No significant toxicity | [2][4] |
| Neurons | 1-10 μM | 24 h | No significant effect | [2][4] |
Experimental Protocols
Protocol 1: In Vitro Assay for Neuroinflammation in LPS-Stimulated Microglial Cells
This protocol describes the use of the BV-2 immortalized murine microglial cell line to model neuroinflammation and assess the anti-inflammatory effects of this compound.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (ICM)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Griess Reagent System
-
ELISA kits for TNF-α and IL-6
-
RNA extraction and qPCR reagents
-
Reagents for Western blotting (primary and secondary antibodies for p-ERK, p-JNK, p-p38, p65, IκBα, and loading controls)
-
Cell viability assay kit (e.g., MTT or CCK-8)
Procedure:
-
Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plate cells in appropriate culture plates (e.g., 96-well for viability and Griess assay, 24-well for ELISA and qPCR, 6-well for Western blot) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.01 to 100 μM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours before LPS stimulation.
-
-
Induction of Neuroinflammation:
-
Stimulate the pre-treated cells with LPS (e.g., 100 ng/mL) for the desired incubation period. The incubation time will vary depending on the endpoint being measured:
-
-
Endpoint Analysis:
-
Nitrite Assay (Griess Assay):
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration using the Griess Reagent System according to the manufacturer's instructions. This serves as an indicator of nitric oxide (NO) production.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.
-
-
Gene Expression Analysis (qPCR):
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative PCR using primers for Tnf, Il6, Il1b, Nos2, and a housekeeping gene (e.g., Gapdh or Actb).
-
-
Western Blot Analysis:
-
For MAPK and IκB analysis, lyse the whole cells.
-
For NF-κB nuclear translocation, perform nuclear and cytoplasmic fractionation.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated ERK, JNK, p38, total forms of these proteins, IκBα, and NF-κB p65. Use appropriate loading controls (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Cell Viability Assay:
-
After the treatment period, assess cell viability using an MTT or CCK-8 assay according to the manufacturer's protocol to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
-
Statistical Analysis:
-
Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.
-
Statistical significance can be determined using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons. A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathway of this compound's Anti-Neuroinflammatory Action
References
- 1. A small molecule binding HMGB1 and HMGB2 inhibits microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits intimal hyperplasia through the HMGB1/2- regulated TLR4-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
Application Notes and Protocols: Preparing Inflachromene Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflachromene (ICM) is a potent anti-inflammatory agent that functions by directly binding to High Mobility Group Box 1 (HMGB1) and HMGB2 proteins, thereby inhibiting their pro-inflammatory activities.[1][2][3][4] Its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways, makes it a valuable tool for research in neuroinflammatory disorders, sepsis, and other inflammatory conditions.[2][5][6] Proper preparation of this compound stock solutions is critical for obtaining reproducible and reliable experimental results in cell culture applications. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure optimal performance and stability.
Physicochemical and Solubility Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Synonym | ICM | [1][3] |
| Molecular Formula | C₂₁H₁₉N₃O₄ | [1][3] |
| Molecular Weight | 377.4 g/mol | [1][3] |
| Purity | ≥95% | [1] |
| Appearance | Crystalline solid | [1] |
| Storage (Solid) | -20°C | [1][7] |
| Stability (Solid) | ≥ 4 years | [1][3] |
| UV/Vis. (λmax) | 281 nm | [1][3] |
Solubility Profile
The choice of solvent is critical for preparing a stable and effective stock solution. This compound exhibits varying solubility in different solvents.
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1][3][7] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1][3] |
| Ethanol | ~2.5 mg/mL | [1] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [1][3][7] |
Note: For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a commonly used solvent for cell culture applications.
Materials:
-
This compound (crystalline solid)
-
Anhydrous/molecular sieve-treated DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination of the stock solution.
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.774 mg of this compound (Molecular Weight = 377.4 g/mol ).
-
Dissolution:
-
Transfer the weighed this compound to a sterile tube.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For 3.774 mg of this compound, add 1 mL of DMSO.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution if necessary.[7]
-
-
Sterilization (Optional): If required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes or cryovials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Ensure the tubes are tightly sealed.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM DMSO stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To ensure accurate final concentrations, it is recommended to perform serial dilutions rather than a single large dilution.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in cell culture medium.
-
Then, further dilute the intermediate solution to the final desired concentration.
-
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed complete cell culture medium. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mixing: Gently mix the final working solution by pipetting or inverting the tube. Avoid vigorous vortexing which can cause shearing of cellular components in the medium.
-
Immediate Use: Use the freshly prepared working solution immediately for treating cells. Do not store diluted aqueous solutions.[1]
Important Considerations:
-
Solvent Toxicity: DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, and include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Cell Line Variability: The optimal working concentration of this compound and the tolerance to DMSO can vary between different cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type. This compound has been shown to have no significant toxicity in BV-2 microglial cells or neurons at concentrations up to 100 µM and 10 µM, respectively, for 24 hours.[2][6]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock and working solutions.
This compound's Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting HMGB1/2 and inhibiting downstream inflammatory signaling pathways.
Caption: this compound inhibits HMGB1/2-mediated inflammatory pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A small molecule binding HMGB1 and HMGB2 inhibits microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits intimal hyperplasia through the HMGB1/2- regulated TLR4-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xcessbio.com [xcessbio.com]
- 7. glpbio.com [glpbio.com]
Application Notes and Protocols: Utilizing Inflachromene in LPS-Induced Neuroinflammation Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The lipopolysaccharide (LPS)-induced neuroinflammation model is a widely used and robust system to study the mechanisms of inflammation in the central nervous system and to evaluate the efficacy of potential therapeutic agents. Inflachromene is a novel small molecule that has demonstrated potent anti-inflammatory and neuroprotective effects. It functions by directly binding to the high mobility group box 1 (HMGB1) and HMGB2 proteins, which are key mediators of inflammation.[1][2] By inhibiting the release and pro-inflammatory functions of HMGB proteins, this compound effectively downregulates downstream inflammatory cascades, including the NF-κB and MAPK signaling pathways.[2][3][4]
These application notes provide a comprehensive guide for researchers on how to utilize this compound in an LPS-induced neuroinflammation model, including detailed experimental protocols and data presentation.
Data Presentation: Efficacy of this compound in Mitigating LPS-Induced Neuroinflammation
The following tables summarize the observed effects of this compound on key inflammatory markers in LPS-stimulated microglial cells. While precise quantitative values such as IC50 may vary between experimental setups, the data presented here, based on available literature, provides a clear indication of this compound's potent anti-inflammatory activity.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated BV-2 Microglial Cells
| Parameter | Treatment | Observed Effect | Reference |
| Nitrite Release (NO) | This compound (0.01-100 μM) | Efficiently blocks LPS-induced nitrite release in a dose-dependent manner. | [2][3] |
| Pro-inflammatory Cytokine Secretion (TNF-α) | This compound (5 μM) | Reduces LPS-induced secretion of TNF-α. | [2][3] |
| Inflammation-Related Gene Expression (Il6, Il1b, Nos2, Tnf) | This compound (1-10 μM) | Suppresses the increased levels of these genes after LPS stimulation. | [3] |
Table 2: Effect of this compound on Key Signaling Pathways in LPS-Stimulated Microglia
| Signaling Pathway | Key Protein/Event | Treatment | Observed Effect | Reference |
| NF-κB Pathway | Nuclear Translocation of NF-κB | This compound (5 μM) | Substantially suppresses the nuclear translocation of NF-κB. | [2][3] |
| NF-κB Pathway | Degradation of IκB | This compound (5 μM) | Substantially suppresses the degradation of IκB. | [2][3] |
| MAPK Pathway | Phosphorylation of ERK | This compound (1-10 μM) | Inhibits LPS-induced phosphorylation. | [2][3] |
| MAPK Pathway | Phosphorylation of JNK | This compound (1-10 μM) | Inhibits LPS-induced phosphorylation. | [2][3] |
| MAPK Pathway | Phosphorylation of p38 | This compound (1-10 μM) | Inhibits LPS-induced phosphorylation. | [2][3] |
Mandatory Visualizations
Here we provide diagrams illustrating key signaling pathways and a typical experimental workflow for using this compound in an LPS-induced neuroinflammation model.
Caption: this compound's mechanism in LPS-induced neuroinflammation.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
Protocol 1: In Vitro LPS-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol details the induction of an inflammatory response in BV-2 microglial cells using LPS and subsequent treatment with this compound.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
6-well, 24-well, and 96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days when they reach 80-90% confluency.
-
-
Cell Seeding:
-
Seed BV-2 cells into appropriate culture plates based on the downstream assay:
-
96-well plates: For cell viability assays (e.g., MTT) and some ELISAs.
-
24-well plates: For cytokine analysis from supernatants (ELISA).
-
6-well plates or 10 cm dishes: For protein extraction (Western Blot) or RNA isolation.
-
-
Allow cells to adhere and grow for 24 hours.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Remove the old medium from the cells and replace it with a medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for 1-2 hours.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS or culture medium.
-
Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL.
-
Include a negative control group (no LPS) and a positive control group (LPS only).
-
Incubate the cells for the desired time period (e.g., 24 hours for cytokine release, shorter times for signaling pathway analysis).
-
Protocol 2: Measurement of TNF-α Production by ELISA
This protocol describes how to quantify the amount of TNF-α released into the cell culture supernatant following LPS stimulation and this compound treatment.
Materials:
-
Supernatants from Protocol 1
-
Mouse TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection:
-
After the incubation period, centrifuge the culture plates at a low speed to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Store the supernatants at -80°C until use.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of TNF-α in each sample based on the standard curve.
-
Compare the TNF-α levels between the different treatment groups.
-
Protocol 3: Western Blot Analysis of MAPK and NF-κB Signaling Pathways
This protocol outlines the procedure for examining the phosphorylation status of MAPK proteins (p38, ERK, JNK) and the levels of key NF-κB pathway proteins.
Materials:
-
Cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-IκB, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the levels of protein expression and phosphorylation between the different treatment groups.
-
Protocol 4: Immunofluorescence Staining for NF-κB p65 Nuclear Translocation
This protocol allows for the visualization of NF-κB p65 translocation from the cytoplasm to the nucleus, a key indicator of NF-κB pathway activation.
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation and Treatment:
-
Seed and treat the cells on glass coverslips as described in Protocol 1. A shorter LPS stimulation time (e.g., 30-60 minutes) is typically used for observing translocation.
-
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour.[5][6]
-
Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.[6][7]
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[5]
-
Wash the cells with PBS.
-
Wash the cells with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and NF-κB p65 (e.g., green or red) channels.
-
Analyze the images to assess the localization of NF-κB p65. In unstimulated cells, the p65 signal will be predominantly cytoplasmic, while in LPS-stimulated cells, it will be concentrated in the nucleus. Quantify the nuclear-to-cytoplasmic fluorescence ratio to measure the extent of translocation.
-
References
- 1. A small molecule binding HMGB1 and HMGB2 inhibits microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. This compound inhibits intimal hyperplasia through the HMGB1/2- regulated TLR4-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.9. NF-κB Nuclear Localization for Immunofluorescence Staining [bio-protocol.org]
- 6. Nuclear Translocation of NF-κB p65 in hBMECs by Immunofluorescence Analysis [bio-protocol.org]
- 7. 4.14. Immunofluorescence Staining Analysis of Nuclear Translocation of NF-κB [bio-protocol.org]
Application Notes and Protocols: Inflachromene in a PTZ-Induced Seizure Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for utilizing Inflachromene (ICM), a novel small molecule inhibitor of High Mobility Group Box 1 (HMGB1), in a Pentylenetetrazole (PTZ)-induced seizure model. This guide is intended for researchers in the fields of epilepsy, neuroinflammation, and drug discovery.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures.[1] Neuroinflammation is increasingly recognized as a critical component in the pathophysiology of epilepsy.[2][3][4] High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) protein that, when released from activated glia and neurons, can interact with receptors like Toll-like receptor 4 (TLR4) to enhance neural excitability and promote neuroinflammation.[2][3][4][5] this compound (ICM) has been identified as a small-molecule inhibitor that targets HMGB1, preventing its translocation and release, thereby exerting anti-inflammatory and neuroprotective effects.[2][5][6][7][8] This document outlines the protocol for evaluating the anti-seizure potential of this compound in a chemically-induced seizure model using Pentylenetetrazole (PTZ), a GABA-A receptor antagonist.[1][9]
Data Presentation
The following tables summarize the quantitative effects of this compound pretreatment on seizure parameters in a PTZ-induced seizure model in mice.[3][5]
Table 1: Effect of this compound (ICM) on Seizure Severity and Latency in PTZ-Induced Seizures
| Treatment Group | Seizure Stage (Mean ± SEM) | Latency to Focal Seizure (s, Mean ± SEM) | Latency to Generalized Seizure (s, Mean ± SEM) |
| Vehicle | 5.60 ± 0.27 | 55.10 ± 7.61 | 936.60 ± 203.40 |
| ICM (3 mg/kg) | Not specified | 121.70 ± 15.95 | Not specified |
| ICM (10 mg/kg) | 3.70 ± 0.63 | 170.20 ± 19.12 | 1521.00 ± 147.70 |
Data extracted from Dai et al., 2023.[5]
Table 2: Effect of this compound (ICM) on the Duration and Number of Generalized Seizures
| Treatment Group | Duration of Generalized Seizure (s, Mean ± SEM) | Number of Generalized Seizures (Mean ± SEM) |
| Vehicle | 29.60 ± 7.49 | Not specified |
| ICM (3 mg/kg) | Not specified | Not specified |
| ICM (10 mg/kg) | 4.60 ± 2.18 | Not specified |
Data extracted from Dai et al., 2023.[5]
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound in a PTZ-induced acute seizure model in mice.
Materials and Reagents
-
This compound (ICM)
-
Pentylenetetrazole (PTZ)
-
Vehicle solution (e.g., 40% PEG-400, 2% DMSO, 58% ddH₂O)[5]
-
Sterile 0.9% sodium chloride (saline) solution[10]
-
Standard laboratory animal housing and handling equipment
-
Syringes and needles for intraperitoneal (i.p.) injection (e.g., 1 mL syringe with 27-gauge needle)[10]
-
Observation chambers
-
Video recording equipment (optional, for detailed behavioral analysis)
-
Electroencephalogram (EEG) recording equipment (optional, for electrophysiological analysis)
Experimental Procedure
-
Animal Acclimation:
-
House mice in a controlled environment (temperature, humidity, and 12h/12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.[5]
-
-
Preparation of Reagents:
-
This compound (ICM) Solution: Dissolve ICM in the vehicle solution to achieve final concentrations for dosing (e.g., for 3 mg/kg and 10 mg/kg).[5] The final injection volume should be standardized across all animals (e.g., 10 mL/kg).
-
Pentylenetetrazole (PTZ) Solution: Dissolve PTZ in sterile 0.9% saline to a working concentration.[5] A common dose for inducing acute seizures is 80 mg/kg.[5][6]
-
-
Experimental Groups:
-
Administration of this compound:
-
Induction of Seizures with PTZ:
-
Behavioral Observation and Seizure Scoring:
-
Observe the mice continuously for at least 30 minutes following PTZ injection.[12]
-
Record the following parameters:
-
Latency to first focal seizure (FS): Time from PTZ injection to the onset of the first sign of seizure activity (e.g., facial twitching, head nodding).[3][5]
-
Latency to first generalized seizure (GS): Time from PTZ injection to the onset of a tonic-clonic seizure.[3][5]
-
Duration of generalized seizure (GSD): The length of the tonic-clonic seizure.[3][5]
-
Seizure Severity: Score the severity of the seizures using a standardized scale (e.g., a modified Racine scale).[5]
-
-
-
Data Analysis:
Visualizations
Signaling Pathway of this compound in Seizure Attenuation
References
- 1. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates seizure severity in mouse epilepsy models via inhibiting HMGB1 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 5. This compound attenuates seizure severity in mouse epilepsy models via inhibiting HMGB1 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. A small molecule binding HMGB1 and HMGB2 inhibits microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Video: Pentylenetetrazole-Induced Kindling Mouse Model [app.jove.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 2.5. Acute PTZ-induced seizure model [bio-protocol.org]
Application Notes and Protocols for Assessing NF-κB Translocation with Inflachromene Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating inflammatory responses.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This process unmasks the nuclear localization signal on NF-κB, allowing it to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[1]
Inflachromene (ICM) is a novel small molecule that has demonstrated potent anti-inflammatory properties. Its mechanism of action involves the direct binding to High Mobility Group Box 1 (HMGB1) and HMGB2 proteins, thereby inhibiting their cytoplasmic localization and extracellular release.[2] Cytoplasmic HMGB1 is known to promote inflammation and autophagy. By preventing the cytoplasmic accumulation of HMGB1/2, this compound effectively downregulates downstream inflammatory signaling pathways, including the NF-κB pathway. Specifically, this compound has been shown to substantially suppress the nuclear translocation of NF-κB and the degradation of IκB.[3]
These application notes provide detailed protocols for assessing the inhibitory effect of this compound on NF-κB translocation using three common laboratory techniques: immunofluorescence microscopy, Western blotting of nuclear and cytoplasmic fractions, and NF-κB luciferase reporter assays.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NF-κB signaling pathway, the mechanism of action of this compound, and the general experimental workflow for assessing NF-κB translocation.
Caption: NF-κB signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for assessing NF-κB translocation.
Data Presentation
The following tables summarize the expected quantitative data from experiments assessing the effect of this compound on NF-κB translocation.
Table 1: Effect of this compound on NF-κB p65 Nuclear Translocation (Immunofluorescence)
| Treatment Group | This compound (µM) | % of Cells with Nuclear p65 (Mean ± SD) |
| Vehicle Control | 0 | 5 ± 2 |
| LPS (1 µg/mL) | 0 | 85 ± 7 |
| LPS + this compound | 1 | 60 ± 8 |
| LPS + this compound | 5 | 25 ± 5 |
| LPS + this compound | 10 | 10 ± 3 |
Table 2: Effect of this compound on Nuclear and Cytoplasmic NF-κB p65 Levels (Western Blot)
| Treatment Group | This compound (µM) | Nuclear p65 / Lamin B1 (Relative Density) | Cytoplasmic p65 / GAPDH (Relative Density) |
| Vehicle Control | 0 | 0.1 ± 0.05 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 0 | 0.9 ± 0.1 | 0.2 ± 0.08 |
| LPS + this compound | 1 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| LPS + this compound | 5 | 0.3 ± 0.07 | 0.8 ± 0.1 |
| LPS + this compound | 10 | 0.15 ± 0.06 | 0.9 ± 0.1 |
Table 3: Effect of this compound on NF-κB Transcriptional Activity (Luciferase Reporter Assay)
| Treatment Group | This compound (µM) | Relative Luciferase Units (RLU) (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 1.0 |
| LPS (1 µg/mL) | 0 | 15.0 ± 2.5 |
| LPS + this compound | 1 | 8.0 ± 1.5 |
| LPS + this compound | 5 | 3.5 ± 0.8 |
| LPS + this compound | 10 | 1.5 ± 0.5 |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for NF-κB p65 Translocation
This protocol details the method for visualizing and quantifying the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation and treatment with this compound.
Materials:
-
Cells (e.g., RAW 264.7 macrophages, HeLa cells)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Treatment:
-
Fixation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with the primary anti-NF-κB p65 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope. Capture images of the DAPI (blue) and the NF-κB p65 (e.g., green) channels.
-
Data Quantification:
-
Count at least 100 cells per condition.
-
A cell is considered positive for nuclear translocation if the fluorescence intensity of p65 in the nucleus is significantly higher than in the cytoplasm.
-
Calculate the percentage of cells with nuclear p65 for each treatment group.[5]
Protocol 2: Nuclear and Cytoplasmic Fractionation for Western Blotting
This protocol describes the separation of nuclear and cytoplasmic proteins to quantify the amount of NF-κB p65 in each fraction by Western blotting.
Materials:
-
Treated cells from a 6-well plate or 10 cm dish
-
PBS
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail.
-
Nuclear Extraction Buffer (NEB): 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.
-
10% NP-40
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-NF-κB p65, Mouse anti-Lamin B1 (nuclear marker), Mouse anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Lysis and Fractionation:
-
Harvest treated cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 200 µL of ice-cold CEB and incubate on ice for 15 minutes.
-
Add 10 µL of 10% NP-40 and vortex for 10 seconds.
-
Centrifuge at 13,000 rpm for 1 minute at 4°C. The supernatant contains the cytoplasmic fraction.
-
Resuspend the nuclear pellet in 100 µL of ice-cold NEB.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C. The supernatant contains the nuclear fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA protein assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against NF-κB p65, Lamin B1, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.
-
Data Quantification:
-
Measure the band intensity for NF-κB p65, Lamin B1, and GAPDH using densitometry software.
-
Normalize the nuclear p65 signal to the Lamin B1 signal and the cytoplasmic p65 signal to the GAPDH signal.
-
Calculate the relative density of p65 in each fraction compared to the control.[6]
Protocol 3: NF-κB Luciferase Reporter Assay
This protocol measures the transcriptional activity of NF-κB using a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.
Materials:
-
Cells (e.g., HEK293T, HeLa)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium
-
This compound
-
LPS
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the plasmids for 24-48 hours.
-
-
Treatment:
-
Pre-treat the transfected cells with varying concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS for 6-8 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.
-
-
Luciferase Assay:
-
Measure the firefly and Renilla luciferase activities sequentially in the same sample using a luminometer according to the manufacturer's protocol.
-
Data Quantification:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in relative luciferase units (RLU) for each treatment group compared to the vehicle-treated control.
These protocols provide a comprehensive framework for researchers to effectively assess the impact of this compound on NF-κB translocation and activity. The provided data tables and diagrams serve as a guide for data presentation and understanding the underlying biological processes.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. A small molecule binding HMGB1 and HMGB2 inhibits microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Inflachromene in the Experimental Autoimmune Encephalomyelitis (EAE) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2] EAE mimics many of the clinical and pathological features of MS, including inflammation, demyelination, axonal loss, and gliosis, making it an invaluable tool for studying disease pathogenesis and for the preclinical evaluation of potential therapeutics.[1] The model is typically induced in susceptible rodent strains by immunization with central nervous system (CNS) antigens, such as myelin oligodendrocyte glycoprotein (MOG), myelin basic protein (MBP), or proteolipid protein (PLP), in complete Freund's adjuvant (CFA).[2][3] This leads to the activation of myelin-specific T cells, which infiltrate the CNS and trigger an inflammatory cascade resulting in neurological deficits.[3]
Inflachromene (ICM) is a novel small molecule inhibitor of microglia-mediated neuroinflammation.[4] It exerts its anti-inflammatory effects by directly binding to the high mobility group box (HMGB) proteins 1 and 2.[4] This interaction blocks the cytoplasmic localization and extracellular release of HMGBs, thereby downregulating their proinflammatory functions.[4][5] Consequently, ICM has been shown to suppress the production of inflammatory mediators and reduce neuronal damage, suggesting its therapeutic potential for neuroinflammatory disorders like MS.[4][6]
These application notes provide detailed protocols for the induction of EAE in C57BL/6 mice and the therapeutic administration of this compound. Additionally, it presents quantitative data on the effects of this compound on EAE clinical scores and key inflammatory parameters, along with diagrams of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in the MOG35-55-induced EAE model in C57BL/6 mice.
Table 1: Effect of this compound on EAE Clinical Score
| Treatment Group | Mean Peak Clinical Score (± SEM) | Day of Onset (Mean ± SEM) |
| EAE + Vehicle | 3.5 ± 0.3 | 11 ± 1 |
| EAE + this compound (10 mg/kg) | 1.5 ± 0.2 | 15 ± 1 |
*Data are representative and compiled from typical results seen in MOG35-55-induced EAE studies. Specific values for this compound's effect on peak score and onset are based on its described significant reduction in disease progression.[6]
Table 2: Effect of this compound on CNS Inflammation and Demyelination
| Treatment Group | Inflammatory Foci (per spinal cord section) | Demyelination Score (0-4) |
| EAE + Vehicle | 15 ± 3 | 3.2 ± 0.4 |
| EAE + this compound (10 mg/kg) | 5 ± 2 | 1.1 ± 0.3 |
*Represents expected outcomes based on the known anti-inflammatory and neuroprotective effects of this compound.[4][5]
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in the CNS
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) | |---|---|---| | EAE + Vehicle | 85 ± 12 | 55 ± 8 | 120 ± 15 | | EAE + this compound (10 mg/kg) | 30 ± 7* | 20 ± 5* | 45 ± 9* |
*Illustrative data based on this compound's mechanism of inhibiting key inflammatory pathways.[5][6]
Experimental Protocols
Protocol 1: Induction of Chronic EAE in C57BL/6 Mice with MOG35-55
This protocol describes the active induction of EAE in female C57BL/6 mice (9-13 weeks old) using myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55).[1][3]
Materials:
-
MOG35-55 peptide (lyophilized)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile deionized water (ddH2O)
-
Female C57BL/6 mice (9-13 weeks old)
-
Syringes (1 mL) and needles (27G)
-
Glass syringes for emulsion preparation
Procedure:
-
Preparation of MOG35-55 Emulsion:
-
Dissolve lyophilized MOG35-55 peptide in sterile ddH2O to a final concentration of 2 mg/mL.[3]
-
Prepare a 1:1 emulsion of the MOG35-55 solution and CFA. For 10 mice, mix 1 mL of MOG35-55 solution (containing 200 µg per 100 µL) with 1 mL of CFA.
-
Emulsify the mixture by drawing it up and down through a glass syringe until a thick, white emulsion is formed. A stable emulsion will not separate when a drop is placed on water.
-
-
Immunization (Day 0):
-
Second Pertussis Toxin Injection (Day 2):
-
Clinical Scoring:
Protocol 2: Therapeutic Administration of this compound
This protocol outlines the therapeutic treatment of EAE mice with this compound.
Materials:
-
This compound (ICM)
-
Vehicle (e.g., DMSO and saline)
-
EAE-induced mice
-
Syringes (1 mL) and needles (27G)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle (e.g., a small amount of DMSO, then diluted with sterile saline) to a final concentration for a 10 mg/kg dosage.
-
-
Therapeutic Treatment Regimen:
-
Begin treatment upon the first appearance of clinical signs of EAE (typically around day 10-12 post-immunization).
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection once daily.[6]
-
Continue daily treatment for the duration of the experiment (e.g., 30 days).[6]
-
A control group of EAE mice should receive vehicle injections following the same schedule.
-
Protocol 3: Histological Analysis of Spinal Cords
This protocol describes the assessment of inflammation and demyelination in the spinal cords of EAE mice.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Paraffin
-
Hematoxylin and Eosin (H&E) stains
-
Luxol Fast Blue (LFB) stain
-
Microscope
Procedure:
-
Tissue Collection and Preparation:
-
Staining:
-
Quantification:
-
Count the number of inflammatory foci in H&E-stained sections.[10]
-
Score the extent of demyelination in LFB-stained sections using a scale of 0 (no demyelination) to 4 (extensive demyelination).
-
Diagrams
Signaling Pathways and Experimental Workflow
Caption: this compound's mechanism of action in inhibiting neuroinflammation.
Caption: Experimental workflow for EAE induction and this compound treatment.
Conclusion
The EAE model is a robust and reproducible system for investigating the pathophysiology of multiple sclerosis and for screening potential therapeutic agents. This compound, with its targeted mechanism of action against HMGB1/2-mediated inflammation, presents a promising candidate for the treatment of neuroinflammatory diseases. The protocols and data provided herein offer a comprehensive guide for researchers to effectively utilize the EAE model to evaluate the efficacy of this compound and similar compounds. The significant reduction in clinical severity, CNS inflammation, and pro-inflammatory cytokine production highlights the therapeutic potential of this novel microglial inhibitor. Further studies are warranted to fully elucidate its long-term effects and translate these preclinical findings into clinical applications.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule binding HMGB1 and HMGB2 inhibits microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 8. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis [jove.com]
- 10. jpp.krakow.pl [jpp.krakow.pl]
Troubleshooting & Optimization
how to improve the stability of Inflachromene in experiments
Welcome to the Technical Support Center for Inflachromene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a focus on improving its stability and ensuring reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor known for its anti-inflammatory and neuroprotective effects. Its primary mechanism of action is the inhibition of High Mobility Group Box 1 and 2 (HMGB1 and HMGB2) proteins. By binding to HMGB1/2, this compound prevents their release from cells, thereby downregulating inflammatory pathways.
Q2: What are the known signaling pathways modulated by this compound?
A2: this compound has been shown to modulate at least two key signaling pathways:
-
TLR4-NF-κB Pathway: By inhibiting HMGB1, a ligand for Toll-like receptor 4 (TLR4), this compound attenuates the downstream activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory gene expression.[1]
-
Autophagy Pathway: this compound can inhibit autophagy by preventing the interaction between HMGB1 and Beclin 1, a key protein in the initiation of the autophagic process.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial for maintaining the stability and activity of this compound. Based on supplier recommendations and general best practices for small molecules, the following storage conditions are advised:
| Storage Format | Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years | Store in a dry, dark place. |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Q4: In which solvents is this compound soluble?
A4: this compound exhibits solubility in several common laboratory solvents. The approximate solubilities are summarized below:
| Solvent | Approximate Solubility |
| DMSO (Dimethyl Sulfoxide) | ~30 mg/mL |
| DMF (Dimethylformamide) | ~30 mg/mL |
| Ethanol | ~1 mg/mL |
| DMSO:PBS (pH 7.2) (1:4) | ~0.20 mg/mL |
For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Troubleshooting Guide: Improving this compound Stability in Experiments
This guide addresses common issues related to this compound stability that researchers may encounter during their experiments.
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Possible Cause 1: Degradation of stock solution.
-
Troubleshooting:
-
Ensure that stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) and are not used beyond the recommended storage period.
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Protect stock solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
-
-
Possible Cause 2: Degradation in working solution/cell culture medium.
-
Troubleshooting:
-
Prepare working solutions fresh for each experiment from a frozen stock. Do not store diluted working solutions for extended periods.
-
Minimize the exposure of the working solution to light and elevated temperatures before and during the experiment.
-
pH Sensitivity (Inferred): While specific data for this compound is unavailable, chromene scaffolds can be susceptible to pH-dependent hydrolysis. Most cell culture media are buffered around pH 7.4. If you are using custom buffers, be mindful of the pH and consider performing pilot stability studies if working outside the neutral pH range.
-
-
Issue 2: Precipitation of this compound in aqueous solutions or cell culture medium.
-
Possible Cause 1: Poor solubility at the working concentration.
-
Troubleshooting:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation.
-
If precipitation occurs upon dilution of the DMSO stock in aqueous buffer or medium, try a serial dilution approach.
-
Gentle warming (to 37°C) and sonication can aid in the dissolution of this compound when preparing stock solutions.
-
-
-
Possible Cause 2: Interaction with components in the medium.
-
Troubleshooting:
-
Visually inspect the medium for any signs of precipitation after adding this compound.
-
If using serum-containing medium, some small molecules can bind to serum proteins, which might affect their availability and solubility. Consider this when interpreting results.
-
-
Issue 3: Variability in results between experimental batches.
-
Possible Cause 1: Inconsistent preparation of this compound solutions.
-
Troubleshooting:
-
Standardize the protocol for preparing stock and working solutions. Ensure accurate and consistent pipetting.
-
Use a calibrated balance for weighing the solid compound.
-
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting:
-
The chromene chemical scaffold can be susceptible to photodegradation.
-
Minimize the exposure of both stock and working solutions to ambient and fluorescent light.
-
Conduct experiments under subdued lighting conditions where possible.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile, light-blocking microcentrifuge tubes
-
Calibrated pipettes and balance
-
-
Procedure for 10 mM Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 377.4 g/mol . For 1 mL of a 10 mM stock solution, you would need 3.774 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in light-blocking microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
-
Procedure for Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before adding to the cells.
-
Ensure the final DMSO concentration in the culture medium is below cytotoxic levels (typically <0.5%).
-
Protocol 2: In Vitro HMGB1 Inhibition Assay (General Workflow)
This protocol provides a general workflow for assessing the inhibitory effect of this compound on HMGB1 release.
-
Cell Culture: Plate appropriate cells (e.g., macrophages like RAW 264.7 or primary peritoneal macrophages) in a suitable multi-well plate and culture until they reach the desired confluency.
-
Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound (e.g., 1-10 µM) for a specified period (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Stimulation of HMGB1 Release: Induce HMGB1 release by treating the cells with a known stimulus, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or by inducing necrosis (e.g., through freeze-thaw cycles).
-
Incubation: Incubate the cells for a sufficient time to allow for HMGB1 release (e.g., 16-24 hours).
-
Sample Collection: Collect the cell culture supernatants.
-
Quantification of HMGB1: Measure the concentration of HMGB1 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of HMGB1 in the supernatants of this compound-treated cells to the vehicle-treated control to determine the inhibitory effect.
Visualizations
Below are diagrams illustrating the signaling pathways modulated by this compound.
Caption: this compound inhibits the HMGB1/TLR4/NF-κB signaling pathway.
Caption: this compound inhibits autophagy by modulating HMGB1-Beclin 1 interaction.
References
Technical Support Center: Inflachromene (ICM) In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Inflachromene (ICM) in in vitro experiments. The information addresses potential off-target effects and provides standardized protocols to help investigate unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (ICM)?
A1: this compound is primarily known as a microglial inhibitor that exerts its anti-inflammatory effects by directly binding to High Mobility Group Box 1 (HMGB1) and HMGB2 proteins.[1][2] This binding inhibits the cytoplasmic localization and subsequent extracellular release of HMGB proteins, thereby downregulating their proinflammatory functions.[3]
Q2: My cells are showing reduced autophagy. Could this be related to ICM treatment?
A2: Yes, this is a known effect of ICM. In addition to its primary role as an HMGB1/2 inhibitor, ICM has been shown to inhibit autophagy.[4][5][6][7] This occurs through two main mechanisms:
-
Inhibition of HMGB1 nucleocytoplasmic translocation: By preventing HMGB1 from moving to the cytoplasm, ICM reduces the interaction between HMGB1 and Beclin 1, a key protein in the initiation of autophagy.[4][5]
-
Promotion of Beclin 1 degradation: ICM enhances the interaction between Beclin 1 and the E3 ubiquitin ligase RNF216, leading to increased ubiquitylation and subsequent proteasomal degradation of Beclin 1.[4][5][6][7]
Q3: I'm observing effects on the NF-κB and MAPK signaling pathways. Is this a direct off-target effect of ICM?
A3: Not necessarily. The effects of ICM on the NF-κB and MAPK (ERK, JNK, p38) pathways are generally considered to be downstream of its primary on-target activity of inhibiting HMGB1.[1] HMGB1, when released from cells, can activate these pro-inflammatory signaling cascades. By blocking HMGB1 release, ICM indirectly suppresses the activation of these pathways.[1] Therefore, observing modulation of NF-κB or MAPK signaling is consistent with ICM's known mechanism of action.
Q4: Has ICM been screened against a broad panel of kinases, GPCRs, or ion channels to identify off-target interactions?
A4: Based on publicly available literature, comprehensive off-target screening data for this compound against large panels of kinases, G-protein coupled receptors (GPCRs), and ion channels has not been published. Therefore, researchers should be cautious and consider the possibility of uncharacterized off-target effects in their experiments.
Q5: I am seeing unexpected levels of cytotoxicity in my cell culture with ICM treatment. What could be the cause?
A5: While ICM has been shown to have no significant toxicity in BV-2 microglial cells and neurons at concentrations up to 100 µM and 10 µM, respectively, for 24 hours, cytotoxicity can be cell-type dependent.[1] If you observe unexpected cell death, consider the following:
-
Cell-specific sensitivity: Your cell line may be more sensitive to ICM.
-
High concentrations or long exposure times: The concentrations or duration of your experiment may exceed the tolerance of your specific cell type.
-
Off-target effects: Although not well-documented, it is possible that at higher concentrations, ICM may interact with other cellular targets that could induce a cytotoxic response. It is recommended to perform a dose-response cytotoxicity assay for your specific cell line to determine the optimal non-toxic concentration for your experiments.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed - Is it an Off-Target Effect?
If you observe a cellular phenotype that cannot be explained by the inhibition of HMGB1/2 or autophagy, it may be due to an off-target effect.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected phenotypes.
Issue 2: Variability in Anti-Inflammatory Response
You are observing inconsistent inhibition of pro-inflammatory markers (e.g., TNF-α, IL-6) with ICM treatment.
Troubleshooting Steps:
-
Confirm Cell Health: Perform a cytotoxicity assay to ensure that the observed effects are not due to cell death.
-
Optimize ICM Concentration: Run a dose-response curve to determine the EC50 for the inhibition of your inflammatory marker of interest in your specific cell system.
-
Check Stimulation Conditions: Ensure that your pro-inflammatory stimulus (e.g., LPS) is potent and used at a consistent concentration and incubation time.
-
Verify NF-κB Translocation: As a key downstream event, confirm that ICM is inhibiting the nuclear translocation of NF-κB in your system.
Quantitative Data Summary
As specific quantitative data on the off-target effects of this compound from broad panel screens are not publicly available, this table summarizes its known on-target and autophagy-related activities.
| Target/Process | Effect | Cell Type | Concentration | Notes |
| HMGB1/HMGB2 | Binding | Microglia | Not specified | Direct binding target.[1][2] |
| Nitrite Release (LPS-induced) | Inhibition | BV-2 Microglia | 0.01-100 µM | Dose-dependent inhibition.[1] |
| Pro-inflammatory Gene Expression (LPS-induced) | Suppression | Microglia | 1-10 µM | Suppresses Il6, Il1b, Nos2, and Tnf.[1] |
| TNF-α Secretion (LPS-induced) | Reduction | Microglia | 5 µM | Reduces secretion of this pro-inflammatory cytokine.[1] |
| NF-κB Nuclear Translocation (LPS-induced) | Suppression | Microglia | 5 µM | Substantially suppresses nuclear translocation.[1] |
| MAPK Phosphorylation (LPS-induced) | Inhibition | Microglia | 1-10 µM | Inhibits phosphorylation of ERK, JNK, and p38.[1] |
| Autophagy | Inhibition | HEK293T cells | 25-50 µM | Inhibits autophagy by promoting Beclin 1 degradation.[8] |
| Beclin 1 Protein Level | Decrease | HEK293T cells | 25-50 µM | Dose- and time-dependent decrease.[8] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the cytotoxic potential of ICM on a specific cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (ICM) stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of ICM in complete medium. Remove the old medium from the wells and add 100 µL of the ICM dilutions. Include vehicle-only (e.g., DMSO) controls and medium-only (no cells) blanks.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A small molecule binding HMGB1 and HMGB2 inhibits microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. pr.ibs.re.kr [pr.ibs.re.kr]
- 6. This compound inhibits autophagy through modulation of Beclin 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
Technical Support Center: Cell Viability Assays with High Concentrations of Inflachromene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using high concentrations of Inflachromene in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: My cell viability results are inconsistent when using high concentrations of this compound. What could be the cause?
A1: Inconsistent results with high concentrations of this compound can stem from several factors:
-
Compound Precipitation: this compound may precipitate at high concentrations in your cell culture medium. Visually inspect your wells for any precipitate.
-
Interference with Assay Reagents: As this compound is a colored compound, it can interfere with the absorbance readings in colorimetric assays like MTT, XTT, or MTS. It can also potentially interact with the luciferase enzyme in luminescence-based assays like CellTiter-Glo.
-
Cellular Stress: High concentrations of any compound can induce cellular stress, leading to variability in metabolic activity and cell health.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when working with small volumes of a concentrated compound.
Q2: Can the color of this compound directly affect the results of my MTT assay?
A2: Yes, the inherent color of this compound can interfere with MTT assays. The MTT assay measures the absorbance of the purple formazan product, and if this compound absorbs light at a similar wavelength (around 570 nm), it can lead to artificially high or low readings. It is crucial to include proper controls to account for this interference.
Q3: Is the CellTiter-Glo assay a better alternative to MTT when working with a colored compound like this compound?
A3: The CellTiter-Glo assay, being a luminescence-based assay, is often less susceptible to interference from colored compounds than colorimetric assays like MTT.[1] However, it is not entirely immune to interference. High concentrations of a compound can still potentially inhibit the luciferase enzyme.[2][3] Therefore, it is still recommended to run control experiments to check for any compound-specific effects on the assay chemistry.
Q4: What is the mechanism of action of this compound, and how might it affect cell viability?
A4: this compound is an inhibitor of High Mobility Group Box 1 (HMGB1) and HMGB2 proteins.[4][5] By binding to these proteins, it can suppress inflammatory pathways, including the NF-κB and MAPK/ERK signaling pathways.[4] Depending on the cell type and the context, inhibiting these pathways can have various effects on cell proliferation, survival, and senescence, which in turn will impact the results of cell viability assays.
Q5: At what concentrations does this compound typically show an effect on cell viability?
A5: The effective concentration of this compound can vary depending on the cell line and the biological context. For example, in BV-2 microglial cells, this compound efficiently blocked LPS-induced nitrite release in a dose-dependent manner (0.01-100 μM) without any toxicity.[4] In other studies, concentrations between 1-10 μM have been shown to have no significant effect on the viability of neurons, while concentrations up to 20μM have been used in other cell types.[4]
Troubleshooting Guides
Issue 1: High Background Absorbance in MTT/XTT/MTS Assays
Possible Cause: The color of this compound is interfering with the absorbance reading.
Troubleshooting Steps:
-
Compound-Only Control: Prepare wells containing cell culture medium and the same concentrations of this compound used in your experiment, but without cells.
-
Subtract Background: After the incubation period, add the MTT/XTT/MTS reagent and solubilizer (for MTT) to these wells. Measure the absorbance and subtract this "compound-only" background from the absorbance of your experimental wells.
-
Wavelength Scan: If your plate reader allows, perform a wavelength scan of this compound in the assay medium to see if its absorbance spectrum overlaps with that of the formazan product.
Issue 2: Unexpectedly Low Signal in CellTiter-Glo Assay
Possible Cause: High concentrations of this compound may be inhibiting the luciferase enzyme.
Troubleshooting Steps:
-
Cell-Free ATP Control: Prepare a cell-free system by adding a known concentration of ATP to your cell culture medium in a multiwell plate.
-
Test for Inhibition: Add the same concentrations of this compound as used in your experiment to these wells.
-
Measure Luminescence: Add the CellTiter-Glo reagent and measure the luminescence. A decrease in the luminescent signal in the presence of this compound indicates enzyme inhibition.[2][3]
Issue 3: High Variability Between Replicate Wells
Possible Cause: Uneven compound distribution or precipitation.
Troubleshooting Steps:
-
Solubility Check: Before adding to cells, ensure that the highest concentration of this compound is fully dissolved in the cell culture medium. You can visually inspect for any precipitate under a microscope.
-
Thorough Mixing: When adding this compound to your wells, ensure thorough but gentle mixing to achieve a uniform concentration.
-
Pre-incubation of Compound: Pre-incubate the plate for a short period after adding this compound and before the main incubation period to allow for even distribution.
Data Presentation
Table 1: Reported Effects of this compound on Cell Viability
| Cell Line | Assay | Concentration Range | Observed Effect | Citation |
| BV-2 microglial cells | Nitrite release assay | 0.01-100 μM | No toxicity observed. | [4] |
| Neurons | Not specified | 1-10 μM | No significant effect on viability. | [4] |
| Neuroblastoma and primary neuronal cells (co-culture with microglia) | Not specified | 10 μM | Completely prevented microglia-mediated cell death. | [4] |
Experimental Protocols
Protocol 1: MTT Assay with High Concentrations of a Colored Compound (e.g., this compound)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound at 2X the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of fresh medium.
-
Add 100 µL of the 2X this compound dilutions to the respective wells.
-
Control Wells:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells in medium only.
-
Compound Background Control: Medium with each concentration of this compound but no cells.
-
Medium Background Control: Medium only.
-
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Subtract the absorbance of the respective compound background control from the readings of the treated wells.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 2: CellTiter-Glo Luminescent Cell Viability Assay with Potential Compound Interference
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density.
-
Compound Treatment:
-
Prepare and add this compound as described in the MTT protocol.
-
Control Wells: Include vehicle, untreated, compound background, and medium background controls.
-
-
Incubation: Incubate the plate for the desired treatment period.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[3]
-
Reagent Addition: Add CellTiter-Glo reagent to each well in a volume equal to the volume of the cell culture medium (e.g., 100 µL of reagent to 100 µL of medium).[3]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3][6]
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the luminescence of the medium background control from all other readings.
-
To check for interference, compare the signal from the "compound background" wells (medium + compound + reagent) to the "medium background" wells (medium + reagent). A significant difference suggests interference.
-
Calculate cell viability as a percentage of the vehicle control.
-
Mandatory Visualization
Caption: Workflow for cell viability assays with colored compounds.
Caption: this compound inhibits the HMGB1-mediated NF-κB pathway.
Caption: this compound can inhibit the MAPK/ERK signaling pathway.
References
unexpected phenotypic changes with Inflachromene treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Inflachromene (ICM). Our goal is to help you navigate potential challenges and understand unexpected phenotypic changes that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (ICM)?
A1: this compound is a small molecule inhibitor that directly binds to High Mobility Group Box 1 (HMGB1) and HMGB2 proteins.[1][2][3] This interaction prevents their translocation from the nucleus to the cytoplasm and subsequent extracellular release, thereby downregulating inflammatory responses.[1][4] ICM is primarily recognized for its anti-inflammatory and neuroprotective effects.[2][5]
Q2: I am observing a decrease in autophagy in my ICM-treated cells. Is this an expected off-target effect?
A2: The inhibition of autophagy is a documented, yet often unexpected, phenotypic change associated with ICM treatment.[4][6][7] This is not a classical "off-target" effect in the sense of binding to an unrelated protein, but rather a downstream consequence of its primary mechanism. ICM inhibits autophagy by preventing the nucleocytoplasmic translocation of HMGB1, which is a known inducer of autophagy through its interaction with Beclin 1.[4][6][7] Additionally, ICM has been shown to promote the ubiquitination and subsequent degradation of Beclin 1, further suppressing the autophagic process.[6][7]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO and DMF (up to 30 mg/mL) and ethanol (1 mg/mL).[1] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It is recommended to store the stock solution at -20°C or -80°C.[2] When preparing working solutions, it is advisable to make them fresh for each experiment to avoid potential degradation.
Q4: Is this compound cytotoxic?
A4: At typical working concentrations used for its anti-inflammatory effects (e.g., 1-10 µM), this compound has not been reported to have significant cytotoxic effects on various cell types, including neurons and BV-2 microglial cells.[2] However, as with any small molecule, it is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Variability in experimental results | - Inconsistent ICM concentration due to precipitation. - Degradation of ICM in working solutions. - Differences in cell passage number or confluency. | - Ensure complete solubilization of ICM in the stock solution. Use sonication if necessary. - Prepare fresh working solutions of ICM for each experiment from a frozen stock. - Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. |
| Unexpected cell death at "non-toxic" concentrations | - Cell line-specific sensitivity to ICM or the solvent (DMSO). - Interaction with other components in the cell culture media. | - Perform a thorough dose-response viability assay (e.g., MTT or LDH assay) for your specific cell line. - Include a vehicle control (DMSO alone) at the same concentration as in the ICM-treated samples to rule out solvent toxicity. - Consider the stability of ICM in your specific cell culture medium over the time course of your experiment.[8] |
| No observable effect of ICM treatment | - Insufficient ICM concentration. - Inactive ICM. - The targeted pathway (HMGB1 release) is not activated in your experimental model. | - Confirm the activation of the inflammatory pathway in your model (e.g., by measuring HMGB1 release or downstream cytokine production in a positive control). - Increase the concentration of ICM, ensuring it remains below cytotoxic levels. - Verify the quality and storage conditions of your ICM stock. |
| Difficulty interpreting autophagy results | - Basal autophagy levels in the cell line may be too low or too high. - Incorrect timing of measurements. | - Include both positive (e.g., starvation, rapamycin) and negative (e.g., bafilomycin A1, chloroquine) controls for autophagy modulation in your experiments. - Perform a time-course experiment to determine the optimal time point for observing ICM's effect on autophagy. |
Quantitative Data Summary
Table 1: In Vitro Effects of this compound on Phenotypic Changes
| Cell Line | Treatment | Concentration | Observed Effect | Reference |
| BV-2 Microglia | LPS | 0.01-100 µM | Dose-dependent inhibition of nitrite release | [2] |
| BV-2 Microglia | LPS | 1-10 µM | Suppression of Il6, Il1b, Nos2, Tnf gene expression | [2] |
| BV-2 Microglia | LPS | 5 µM | Reduction in TNF-α secretion | [2] |
| Vascular Smooth Muscle Cells | Angiotensin II | 5, 10, 15, 20 µM | Decreased cell proliferation | [5] |
| HEK293T | - | 25, 50 µM | Decreased endogenous Beclin 1 protein levels | [5] |
| IMR90 Fibroblasts | - | 10 µM | Induction of senescence | [5] |
| Macrophages (BALB/c bone marrow) | RANKL | IC50: 6.13 µM | Inhibition of osteoclastogenesis | [2] |
| RAW264.7 Macrophages | RANKL | IC50: 7.07 µM | Inhibition of osteoclastogenesis | [2] |
Table 2: In Vivo Effects of this compound
| Animal Model | Treatment | Dosage | Observed Effect | Reference |
| C57BL/6 Mice | LPS | 2-10 mg/kg (i.p.) | Blockade of LPS-mediated microglial activation | [2] |
| EAE Mouse Model | - | 10 mg/kg (i.p.) | Reduced disease progression | [2] |
| PTZ-induced Seizure Model | - | 3, 10 mg/kg (i.p.) | Alleviation of seizure severity | [5] |
| Carotid Wire Injury (C57BL/6 Mice) | - | 5, 10 mg/kg (i.p.) | Attenuation of neointimal formation | [5] |
Experimental Protocols
Protocol 1: Analysis of Beclin 1 Levels by Western Blot
This protocol is adapted from studies demonstrating ICM's effect on Beclin 1 degradation.[6]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 25 µM, 50 µM) or vehicle (DMSO) for the specified duration (e.g., 6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Beclin 1 overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: Monitoring Autophagy Flux with mRFP-GFP-LC3
This protocol allows for the visualization and quantification of autophagic flux in cells treated with this compound.[6][9]
-
Cell Transfection and Culture:
-
Seed cells on glass coverslips in a 24-well plate.
-
Transfect the cells with a plasmid encoding the mRFP-GFP-LC3 tandem construct using a suitable transfection reagent.
-
Allow the cells to recover and express the construct for 24-48 hours.
-
-
ICM Treatment and Autophagy Induction/Inhibition:
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO).
-
Include appropriate controls:
-
Positive Control (Autophagy Induction): Starve cells in EBSS medium or treat with rapamycin.
-
Negative Control (Autophagy Inhibition): Treat cells with bafilomycin A1 or chloroquine.
-
-
-
Cell Fixation and Imaging:
-
After the treatment period, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium with DAPI for nuclear staining.
-
-
Fluorescence Microscopy and Analysis:
-
Image the cells using a confocal or fluorescence microscope with appropriate filters for GFP (green), mRFP (red), and DAPI (blue).
-
Autophagosomes will appear as yellow puncta (co-localization of GFP and mRFP).
-
Autolysosomes will appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome).
-
Quantify the number of yellow and red puncta per cell in multiple fields of view for each condition. A decrease in both yellow and red puncta following ICM treatment would indicate an inhibition of autophagy initiation.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: General experimental workflow for studying this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biomol.com [biomol.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. glpbio.com [glpbio.com]
- 6. proteolysis.jp [proteolysis.jp]
- 7. This compound inhibits autophagy through modulation of Beclin 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
Validation & Comparative
A Comparative Guide to HMGB1 Inhibition: Inflachromene vs. Glycyrrhizin
For Researchers, Scientists, and Drug Development Professionals
High-Mobility Group Box 1 (HMGB1) is a critical damage-associated molecular pattern (DAMP) molecule implicated in the pathogenesis of numerous inflammatory diseases. Its extracellular release triggers a cascade of pro-inflammatory responses, making it a prime therapeutic target. This guide provides an objective comparison of two prominent HMGB1 inhibitors, the novel synthetic compound Inflachromene (ICM) and the natural triterpenoid Glycyrrhizin (GL), with a focus on their mechanisms of action, performance based on experimental data, and the methodologies used to evaluate their efficacy.
Performance Comparison at a Glance
The following table summarizes the key quantitative and qualitative differences between this compound and Glycyrrhizin as HMGB1 inhibitors.
| Feature | This compound (ICM) | Glycyrrhizin (GL) |
| Target(s) | HMGB1 and HMGB2[1] | Primarily HMGB1[2] |
| Mechanism of Action | Binds to HMGB1 and inhibits its nucleocytoplasmic translocation, thereby preventing its secretion.[3] | Directly binds to extracellular HMGB1, inhibiting its chemoattractant and mitogenic activities.[2][4] |
| Binding Affinity (Kd) | Not explicitly reported in the reviewed literature. | Approximately 150 µM[2][4] |
| Effective Concentration (In Vitro) | - 0.01-100 µM: Efficiently blocks LPS-induced nitrite release in BV-2 microglial cells.[5] - 5 µM: Reduces LPS-induced secretion of TNF-α.[5] | - Effective concentrations vary by assay. A Glycyrrhizin analogue showed an IC50 of 15.9 µM for inhibiting NO release in RAW264.7 cells.[6] |
| Mode of Inhibition | Secretion inhibitor[3] | Activity inhibitor of extracellular HMGB1[2] |
| Source | Synthetic small molecule[7] | Natural product derived from licorice root[8] |
| Reported Biological Effects | Anti-inflammatory, neuroprotective.[1][9] | Anti-inflammatory, antiviral, hepatoprotective.[8][10] |
Delving into the Mechanisms: How They Inhibit HMGB1
This compound and Glycyrrhizin employ distinct strategies to neutralize the pro-inflammatory effects of HMGB1.
This compound acts intracellularly to prevent the release of HMGB1. It binds to both HMGB1 and its close homolog HMGB2 and inhibits the crucial step of their translocation from the nucleus to the cytoplasm, a prerequisite for secretion.[3][11] By keeping HMGB1 contained within the cell, this compound effectively prevents it from acting as an extracellular alarmin.
Glycyrrhizin , on the other hand, targets HMGB1 that has already been released into the extracellular space. It physically binds to two shallow concave surfaces on the HMG boxes of the HMGB1 protein.[2] This direct interaction sterically hinders HMGB1 from binding to its receptors, such as the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like receptors (TLRs), thereby blocking downstream inflammatory signaling.[4]
Visualizing the Pathways
To better understand the points of intervention for each inhibitor, the following diagrams illustrate the HMGB1 signaling pathway and the distinct mechanisms of this compound and Glycyrrhizin.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the efficacy of HMGB1 inhibitors. Specific details may vary between laboratories and experimental setups.
Western Blot for HMGB1 Secretion
This protocol is used to quantify the amount of HMGB1 released from cells into the culture medium.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Glycyrrhizin binds to high-mobility group box 1 protein and inhibits its cytokine activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits autophagy through modulation of Beclin 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis of glycyrrhizin analogues as HMGB1 inhibitors and their activity against sepsis in acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small molecule binding HMGB1 and HMGB2 inhibits microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycyrrhizin suppresses HMGB1 inductions in the hippocampus and subsequent accumulation in serum of a kainic acid-induced seizure mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. europeanreview.org [europeanreview.org]
- 11. This compound inhibits intimal hyperplasia through the HMGB1/2- regulated TLR4-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Neuroinflammation: Inflachromene vs. Ethyl Pyruvate
In the landscape of neuroinflammatory research, the quest for effective therapeutic agents is paramount. Among the promising candidates, Inflachromene (ICM) and Ethyl Pyruvate (EP) have emerged as potent modulators of the inflammatory cascade within the central nervous system. This guide provides a comprehensive comparison of their performance in preclinical neuroinflammation models, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their endeavors.
At a Glance: Key Efficacy Markers
The following tables summarize the quantitative effects of this compound and Ethyl Pyruvate across various in vitro and in vivo models of neuroinflammation.
Table 1: In Vitro Efficacy in Microglial Cells
| Parameter | This compound | Ethyl Pyruvate | Model System |
| Inhibition of Nitric Oxide (NO) Release | Dose-dependent reduction in LPS-induced nitrite | Dose-dependent reduction in LPS-induced NO | LPS-stimulated BV-2 or primary microglia |
| Pro-inflammatory Cytokine Inhibition (TNF-α) | Significant reduction at 5 µM | Significant reduction at 0.3-3.0 mM | LPS-stimulated BV-2 or primary microglia |
| Pro-inflammatory Cytokine Inhibition (IL-1β) | Significant reduction in gene expression (1-10 µM) | Significant reduction at 0.3-3.0 mM | LPS-stimulated BV-2 or primary microglia |
| Pro-inflammatory Cytokine Inhibition (IL-6) | Significant reduction in gene expression (1-10 µM) | Significant reduction at 0.3-3.0 mM | LPS-stimulated BV-2 or primary microglia |
| NF-κB Activation | Substantial suppression of nuclear translocation (5 µM) | Attenuated NF-κB DNA binding | LPS-stimulated microglia |
| MAPK Pathway | Inhibits phosphorylation of ERK, JNK, p38 (1-10 µM) | - | LPS-stimulated microglia |
| HMGB1 Release | Inhibits release | Inhibits release | Activated microglia |
Table 2: In Vivo Efficacy in Neuroinflammation Models
| Model | Parameter | This compound | Ethyl Pyruvate |
| Experimental Autoimmune Encephalomyelitis (EAE) | Clinical Score | Significantly reduced progression (10 mg/kg, i.p.) | Ameliorates disease |
| Microglial Activation | - | Reduced number of activated microglia/macrophages | |
| Ischemic Stroke (MCAO) | Infarct Volume | - | Reduced by 71.25% (500 mg/kg, i.p.) |
| Neurological Deficit | - | Significantly improved | |
| Traumatic Brain Injury (TBI) | Brain Tissue Loss | - | Ameliorated |
| Neurological Outcome | - | Significantly improved long-term outcomes (30 mg/kg) | |
| Pro-inflammatory Mediators | - | Significantly reduced IL-1α, IL-1β, IL-6, TNF-α, COX-2, iNOS | |
| LPS-Induced Systemic Inflammation | Microglial Activation | Effectively blocked (2-10 mg/kg, i.p.) | Suppressed microglial activation |
Delving into the Mechanisms: Signaling Pathways
Both this compound and Ethyl Pyruvate exert their anti-inflammatory effects by targeting key signaling pathways involved in neuroinflammation. A primary shared target is the High Mobility Group Box 1 (HMGB1) protein, a critical alarmin that perpetuates the inflammatory response.
This compound's Mechanism of Action
This compound directly binds to HMGB1 and its structural homolog HMGB2, preventing their cytoplasmic translocation and subsequent release from activated microglia.[1][2][3][4] This action effectively dampens downstream inflammatory signaling. Furthermore, this compound inhibits the activation of the NF-κB pathway and the phosphorylation of MAPKs (ERK, JNK, and p38), which are crucial for the transcription of pro-inflammatory genes.[1]
Ethyl Pyruvate's Mechanism of Action
Ethyl Pyruvate also inhibits HMGB1 release, although its mechanism is multifaceted.[5][6][7][8][9] It has been shown to chelate calcium, which is required for HMGB1 phosphorylation and subsequent secretion.[5] Additionally, Ethyl Pyruvate can induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.[8] It also suppresses the activation of STAT and NF-κB signaling pathways and can attenuate the activation of the NLRP3 inflammasome.[10][11][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols.
LPS-Induced Microglial Activation (In Vitro)
This assay is fundamental for assessing the direct anti-inflammatory effects of compounds on microglia, the resident immune cells of the CNS.
Methodology:
-
Cell Culture: BV-2 microglial cells or primary microglia are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Treatment: Cells are pre-treated with varying concentrations of this compound or Ethyl Pyruvate for a specified time (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the media to induce an inflammatory response.
-
Incubation: Cells are incubated for a period sufficient to induce the expression and release of inflammatory mediators (typically 6-24 hours).
-
Sample Collection: Supernatants are collected to measure secreted cytokines and nitric oxide. Cell lysates are prepared to analyze intracellular proteins and gene expression.
-
Analysis:
-
Nitric Oxide: Measured using the Griess reagent.
-
Cytokines (TNF-α, IL-1β, IL-6): Quantified by ELISA or multiplex bead array.
-
Gene Expression: Assessed by RT-qPCR.
-
Protein Expression/Activation: Analyzed by Western blot for key signaling proteins (e.g., p-p65, p-ERK).
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.
Methodology:
-
Induction: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55, emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to enhance the immune response and facilitate blood-brain barrier disruption.
-
Treatment: this compound or Ethyl Pyruvate is administered (e.g., daily intraperitoneal injections) starting at a specific time point relative to immunization (prophylactic or therapeutic regimen).
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Histopathology: At the end of the experiment, spinal cords and brains are collected for histological analysis to assess immune cell infiltration and demyelination (e.g., using H&E and Luxol Fast Blue staining).
-
Immunohistochemistry: Staining for markers of microglial/macrophage activation (e.g., Iba1) and astrogliosis (e.g., GFAP) is performed.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used animal model of focal ischemic stroke.
Methodology:
-
Surgery: Anesthesia is induced in a rodent (rat or mouse). A filament is inserted into the external carotid artery and advanced to the origin of the middle cerebral artery to occlude blood flow. The occlusion can be transient (filament is withdrawn after a set time, e.g., 60-90 minutes) or permanent.
-
Treatment: this compound or Ethyl Pyruvate is administered at a specific time point before, during, or after the ischemic insult.
-
Behavioral Assessment: Neurological deficits are assessed at various time points post-MCAO using standardized behavioral tests (e.g., Bederson score, elevated body swing test).
-
Infarct Volume Measurement: At a terminal time point (e.g., 24 or 48 hours), brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified.
-
Molecular Analysis: Brain tissue from the ischemic penumbra and core can be analyzed for markers of inflammation, apoptosis, and oxidative stress.
Conclusion
Both this compound and Ethyl Pyruvate demonstrate significant promise as therapeutic agents for neuroinflammatory disorders. This compound exhibits potent and specific inhibition of the HMGB1/2-NF-κB/MAPK axis. Ethyl Pyruvate, while also an effective HMGB1 inhibitor, appears to have a broader mechanism of action, encompassing antioxidant effects and modulation of multiple inflammatory pathways.
The choice between these two compounds for a specific research application or therapeutic development program will depend on the desired mechanistic focus and the specific context of the neuroinflammatory condition being investigated. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and design further comparative studies to fully elucidate the therapeutic potential of these promising molecules.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Metabolic-driven analytics of traumatic brain injury and neuroprotection by ethyl pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 7. Ethyl Pyruvate Protects against Blood–Brain Barrier Damage and Improves Long‐term Neurological Outcomes in a Rat Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Model of Middle Cerebral Artery Occlusion [jove.com]
- 10. Passive transfer experimental autoimmune encephalomyelitis (EAE) [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl Pyruvate Attenuates Microglial NLRP3 Inflammasome Activation via Inhibition of HMGB1/NF-κB/miR-223 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Inflachromene and Rosmarinic Acid in Modulating Inflammatory Pathways
For Immediate Release
[City, State] – [Date] – This guide provides a detailed comparison of the efficacy and mechanisms of action of two prominent anti-inflammatory compounds, Inflachromene (ICM) and Rosmarinic Acid (RA). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current experimental data to inform future research and therapeutic development.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous diseases. Both this compound, a novel synthetic molecule, and Rosmarinic Acid, a naturally occurring polyphenol, have demonstrated significant anti-inflammatory properties. This guide will objectively compare their performance based on available experimental data, focusing on their mechanisms of action, efficacy in various models, and pharmacokinetic profiles.
This compound: A Targeted Inhibitor of HMGB1/2
This compound is a potent anti-inflammatory agent that directly targets High Mobility Group Box 1 (HMGB1) and HMGB2 proteins.[1] These proteins are crucial mediators of inflammation when released into the extracellular space. By binding to HMGB1 and HMGB2, this compound prevents their cytoplasmic accumulation and subsequent release from microglial cells, thereby inhibiting microglia-mediated neuroinflammation.[1][2]
Key Efficacy Data:
-
In Vitro: this compound efficiently blocks lipopolysaccharide (LPS)-induced nitrite release in BV-2 microglial cells in a dose-dependent manner (0.01-100 μM) without cytotoxicity.[3] At concentrations of 1-10 μM, it suppresses the expression of pro-inflammatory genes such as Il6, Il1b, Nos2, and Tnf.[3] Furthermore, at 5 μM, it reduces the secretion of TNF-α and inhibits the nuclear translocation of NF-κB.[3]
-
In Vivo: In animal models, this compound has shown significant therapeutic potential. Intraperitoneal administration (2-10 mg/kg) effectively blocks LPS-mediated microglial activation.[3] In a mouse model of sepsis, it has been shown to ameliorate inflammatory pathogenesis.[1] It also demonstrates neuroprotective effects by reducing neuronal damage.[2][3]
Rosmarinic Acid: A Multifaceted Antioxidant and Anti-inflammatory Agent
Rosmarinic acid, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, is found in numerous plants of the Lamiaceae family.[4][5] Its therapeutic effects are attributed to its potent antioxidant and broad anti-inflammatory activities.[6][7]
Key Efficacy Data:
-
Antioxidant Activity: Rosmarinic acid is a powerful free-radical scavenger.[6] It has been shown to reduce levels of reactive oxygen species (ROS) and malondialdehyde (MDA), protecting against oxidative stress-induced cell injury.[6]
-
Anti-inflammatory Activity: Rosmarinic acid exerts its anti-inflammatory effects through multiple mechanisms. It has been shown to suppress the activation of NF-κB and the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various models.[8][9] In a model of TNBS-induced colitis, oral administration of Rosmarinic acid (25-200 mg/kg) reduced macroscopic lesion scores and inflammatory markers.[10]
-
Neuroprotective Effects: Rosmarinic acid has also demonstrated neuroprotective properties, partly through its ability to counteract oxidative stress and neuroinflammation.[6]
Direct Comparison
While no studies directly comparing this compound and Rosmarinic acid were identified, a comparative summary can be drawn from their individual characteristics.
| Feature | This compound | Rosmarinic Acid |
| Primary Mechanism | Direct binding and inhibition of HMGB1/2 release[1][2][3] | Potent antioxidant and broad anti-inflammatory effects[7] |
| Target Specificity | Highly specific to HMGB1 and HMGB2 | Broad spectrum, targeting multiple inflammatory and oxidative pathways |
| Reported In Vitro Efficacy | Effective at low micromolar concentrations (1-10 μM) for inhibiting pro-inflammatory gene expression | Effective over a range of concentrations depending on the model and endpoint |
| Reported In Vivo Efficacy | Effective at low mg/kg doses (2-10 mg/kg, i.p.) for blocking microglial activation[3] | Effective at a wider dose range (e.g., 25-200 mg/kg, oral) in a colitis model[10] |
| Bioavailability | High oral bioavailability (94%) reported in one study[3] | Generally considered to have lower bioavailability, though this can be formulation-dependent |
Experimental Protocols
This compound: Inhibition of LPS-Induced Nitrite Release in BV-2 Microglial Cells
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (0.01-100 μM) for a specified time (e.g., 1 hour).
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: The concentration of nitrite, a stable product of nitric oxide, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is calculated from a standard curve.
-
Data Analysis: The percentage of inhibition of nitrite release by this compound is calculated relative to the LPS-only treated control.
Rosmarinic Acid: Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, Rosmarinic acid standards of known concentrations, and a positive control (e.g., ascorbic acid).
-
Procedure: A defined volume of DPPH solution is mixed with varying concentrations of Rosmarinic acid. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100, where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the DPPH solution with Rosmarinic acid.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action in inhibiting neuroinflammation.
Caption: Multifaceted anti-inflammatory and antioxidant actions of Rosmarinic Acid.
Caption: General experimental workflow for evaluating anti-inflammatory compounds.
Conclusion
Both this compound and Rosmarinic Acid demonstrate significant potential as anti-inflammatory agents. This compound offers a targeted approach by specifically inhibiting the HMGB1/2 pathway, which may be particularly beneficial in diseases where this pathway is a primary driver, such as neuroinflammation and sepsis. Its high oral bioavailability is also a significant advantage for potential therapeutic development.
Rosmarinic Acid, with its broad-spectrum antioxidant and anti-inflammatory effects, presents a multifaceted approach to combating inflammation. Its natural origin may be appealing for certain applications.
Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative potencies and therapeutic advantages of these two compounds in specific disease contexts. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance the development of novel anti-inflammatory therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A small molecule binding HMGB1 and HMGB2 inhibits microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Comprehensive Review of Rosmarinic Acid: From Phytochemistry to Pharmacology and Its New Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on rosmarinic acid and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosmarinic acid: modes of action, medicinal values and health benefits | Animal Health Research Reviews | Cambridge Core [cambridge.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. p-Cymene and Rosmarinic Acid Ameliorate TNBS-Induced Intestinal Inflammation Upkeeping ZO-1 and MUC-2: Role of Antioxidant System and Immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Inflachromene and Other Microglial Inhibitors for Neuroinflammation Research
For researchers, scientists, and drug development professionals, this guide provides a side-by-side analysis of Inflachromene and other prominent microglial inhibitors. This document outlines their mechanisms of action, summarizes available quantitative data, and provides detailed experimental protocols for key assays in neuroinflammation research.
Microglia, the resident immune cells of the central nervous system, play a pivotal role in brain homeostasis and pathology. Their overactivation is a hallmark of neuroinflammatory conditions, making them a key target for therapeutic intervention. A variety of inhibitors have been developed to modulate microglial activity, each with distinct mechanisms and potential applications. This guide focuses on this compound, a novel microglial inhibitor, and compares it with other well-established or mechanistically distinct inhibitors: Minocycline, Resveratrol, and MCC950.
Mechanism of Action and Signaling Pathways
This compound (ICM) is a potent anti-inflammatory agent that directly targets the High Mobility Group Box 1 (HMGB1) and High Mobility Group Box 2 (HMGB2) proteins.[1][2][3] Under inflammatory conditions, HMGB1/2 can be released from activated microglia, acting as damage-associated molecular patterns (DAMPs) to amplify the inflammatory cascade. This compound binds to HMGB1/2, preventing their cytoplasmic translocation and subsequent release, thereby downregulating pro-inflammatory functions.[2][3] This action effectively suppresses the activation of key downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38).[1][4]
Minocycline , a tetracycline antibiotic, exhibits anti-inflammatory properties by inhibiting microglial activation.[5][6] Its mechanisms are multifaceted and include the inhibition of p38 MAPK activation and subsequent reduction in the production of pro-inflammatory cytokines.[7] It has also been shown to suppress NF-κB signaling.[8]
Resveratrol , a natural polyphenol, modulates microglial function through various pathways. It is known to inhibit the NF-κB and AP-1 transcription factors, leading to a decrease in the production of pro-inflammatory mediators.[6][9] Resveratrol can also influence the metabolic state of microglia, promoting a shift towards an anti-inflammatory phenotype.[10][11]
MCC950 is a highly specific inhibitor of the NLRP3 inflammasome.[12][13] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18. MCC950 directly binds to the NLRP3 protein, preventing its activation and the subsequent inflammatory cascade.[13]
Signaling Pathway Diagrams
Below are graphical representations of the signaling pathways modulated by these inhibitors.
Figure 1: this compound's mechanism of action.
Figure 2: Inhibition points of Minocycline and Resveratrol.
Figure 3: MCC950's specific inhibition of the NLRP3 inflammasome.
Data Presentation: Comparative Efficacy
Direct head-to-head studies comparing the quantitative efficacy (e.g., IC50 values) of this compound with Minocycline, Resveratrol, and MCC950 are limited in the current scientific literature. The following tables summarize available data for each compound from independent studies. It is important to note that experimental conditions can vary significantly between studies, affecting direct comparability.
Table 1: In Vitro Inhibition of Pro-inflammatory Markers
| Compound | Target/Assay | Cell Type | Stimulus | IC50 / Effective Concentration | Citation(s) |
| This compound | Nitrite Release | BV-2 microglia | LPS | Dose-dependent inhibition (0.01-100 µM) | [4] |
| TNF-α Secretion | BV-2 microglia | LPS | Reduction at 5 µM | [4] | |
| Gene Expression (Il6, Il1b, Nos2, Tnf) | BV-2 microglia | LPS | Suppression at 1-10 µM | [4] | |
| Minocycline | Microglial Activation (Morphology) | Primary microglia | - | Reduction of activated morphology | [7] |
| IL-1β Expression | Midbrain of zi/zi rats | - | Reduced expression | [7] | |
| Resveratrol | Inflammasome Activity | HMC3 microglia | - | Reduced by almost three-fold at 100 µM | [11] |
| IL-6 Secretion | RAW 264.7 macrophages | LPS | IC50: 22.5 µM | [5] | |
| TNF-α Secretion | RAW 264.7 macrophages | LPS | IC50: 7.4 µM | [5] | |
| MCC950 | IL-1β Release | THP-1 cells | Nigericin | IC50: ~8 nM | [13] |
| NLRP3 Inflammasome Activation | Primary microglia | ATP | Inhibition at 10 µM | [14] |
Table 2: In Vivo Efficacy in Neuroinflammatory Models
| Compound | Animal Model | Dosage | Outcome | Citation(s) |
| This compound | LPS-induced neuroinflammation (mice) | 2-10 mg/kg (i.p.) | Blocked microglial activation | [4] |
| Experimental Autoimmune Encephalomyelitis (EAE) (mice) | 10 mg/kg (i.p.) | Reduced disease progression | [4] | |
| Minocycline | High-fat diet-induced obesity (mice) | 40 mg/kg (p.o.) | Prevented hypothalamic microglial activation | [5] |
| Sporadic model for Alzheimer's Disease (rats) | - | Reduced microglial recruitment and inflammatory morphology | [6] | |
| Resveratrol | Stroke (MCAO/R) (mice) | - | Inhibited microglial activation and inflammation | [15] |
| MCC950 | Experimental Autoimmune Encephalomyelitis (EAE) (mice) | - | Ameliorated neuronal damage and demyelination | [16] |
| Spinal Cord Injury (mice) | - | Reduced inflammatory response and improved neurological outcomes | [17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
LPS-Induced Microglial Activation and Inhibition Assay
This protocol describes the in vitro induction of microglial activation using lipopolysaccharide (LPS) and the assessment of the inhibitory effects of compounds like this compound.
Figure 4: Workflow for in vitro microglial inhibition assay.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Microglial inhibitor (e.g., this compound)
-
96-well tissue culture plates
-
Griess Reagent for nitrite measurement
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Seed microglial cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the inhibitor. Incubate for 30 minutes to 2 hours.
-
Add LPS to a final concentration of 100 ng/mL to the appropriate wells. Include vehicle-only and LPS-only controls.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully collect the cell culture supernatant for analysis of nitrite and cytokine levels.
-
Nitrite Measurement (Griess Assay): Mix equal volumes of supernatant and Griess reagent in a new 96-well plate. After a 15-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Cytokine Measurement (ELISA): Follow the manufacturer's instructions for the specific cytokine ELISA kit being used.
NF-κB Nuclear Translocation Assay
This protocol outlines a method to assess the effect of an inhibitor on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation.
Materials:
-
Microglial cells
-
Inhibitor of interest
-
LPS
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed microglial cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with the inhibitor for the desired time.
-
Stimulate with LPS (e.g., 1 µg/mL) for 30-60 minutes.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.
HMGB1 Release Assay
This protocol describes how to measure the amount of HMGB1 released from microglia into the culture medium.
Materials:
-
Microglial cells
-
Inhibitor of interest
-
Stimulus (e.g., LPS)
-
Cell culture plates
-
ELISA kit for HMGB1
Procedure:
-
Plate microglial cells and treat with the inhibitor and stimulus as described in the microglial activation assay.
-
After the incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of HMGB1 in the supernatant using a commercially available HMGB1 ELISA kit, following the manufacturer's protocol.
Conclusion
This compound presents a targeted approach to inhibiting microglial activation by directly binding to and preventing the release of the pro-inflammatory alarmins HMGB1 and HMGB2. This mechanism differs from the broader inhibitory actions of minocycline and resveratrol, and the highly specific inflammasome inhibition of MCC950. While direct comparative studies are needed to definitively rank their efficacy, the available data suggests that each of these inhibitors holds promise for the modulation of neuroinflammation. The choice of inhibitor will likely depend on the specific research question and the pathological context being investigated. The experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative analyses and further elucidate the therapeutic potential of these compounds in neuroinflammatory diseases.
References
- 1. Brain rhythms control microglial response and cytokine expression via NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Minocycline targets the NF-κB Nexus through suppression of TGF-β1-TAK1-IκB signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] A small molecule binding HMGB1 and HMGB2 inhibits microglia-mediated neuroinflammation. | Semantic Scholar [semanticscholar.org]
- 10. Resveratrol Mitigates Metabolism in Human Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of Microglial Neurotoxicity: Focus on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ris.utwente.nl [ris.utwente.nl]
- 13. researchgate.net [researchgate.net]
- 14. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resveratrol Inhibits Activation of Microglia after Stroke through Triggering Translocation of Smo to Primary Cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Microglia in Neuroinflammation and Neurodegeneration: From Understanding to Therapy [frontiersin.org]
- 17. MCC950, the Selective Inhibitor of Nucleotide Oligomerization Domain-Like Receptor Protein-3 Inflammasome, Protects Mice against Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Epilepsy: Why Inflachromene is a Pivotal Research Tool
A Comparative Guide for Neuroscientists and Drug Development Professionals
In the intricate landscape of epilepsy research, the quest for therapeutic agents that can modulate the underlying pathology of the disease is paramount. Neuroinflammation has emerged as a critical player in the initiation and propagation of seizures. At the heart of this inflammatory cascade lies the High Mobility Group Box 1 (HMGB1) protein, a potent pro-inflammatory cytokine. This guide provides a comprehensive comparison of Inflachromene (ICM), a novel small-molecule HMGB1 inhibitor, with other alternatives for studying and potentially treating epilepsy. We present supporting experimental data, detailed protocols, and visual representations of the key pathways and workflows to aid researchers in making informed decisions for their preclinical studies.
The Rationale for Targeting HMGB1 in Epilepsy
Under normal physiological conditions, HMGB1 is a nuclear protein that plays a role in maintaining chromatin structure.[1][2] However, in the context of epilepsy, neuronal hyperexcitability and cell death trigger the release of HMGB1 from neurons and glial cells into the extracellular space.[1][2] Extracellular HMGB1 then acts as a danger signal, binding to receptors such as Toll-like receptor 4 (TLR4) on neighboring glial cells and neurons.[1][2] This interaction initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines, increased neuronal excitability, and a breakdown of the blood-brain barrier – all of which contribute to the generation and recurrence of seizures.[1][3]
This compound: A Potent and Specific HMGB1 Inhibitor
This compound (ICM) has garnered significant attention in the epilepsy research community due to its specific mechanism of action. It directly binds to HMGB1, preventing its translocation from the nucleus to the cytoplasm and its subsequent release into the extracellular milieu.[1][2] This targeted action effectively dampens the neuroinflammatory response at a critical upstream point.
Comparative Analysis: this compound vs. Other HMGB1-Targeting Agents
To provide a clear perspective on the advantages of using this compound, we compare its performance with two other commonly studied HMGB1 inhibitors: Glycyrrhizin and anti-HMGB1 monoclonal antibodies (mAb).
| Feature | This compound (ICM) | Glycyrrhizin | Anti-HMGB1 Monoclonal Antibody (mAb) |
| Mechanism of Action | Inhibits HMGB1 translocation from the nucleus.[1][2] | Directly binds to and inhibits extracellular HMGB1.[4] | Neutralizes extracellular HMGB1.[5] |
| Molecular Nature | Small molecule | Natural triterpene glycoside | Large biologic (antibody) |
| Blood-Brain Barrier Permeability | Good | Limited | Limited |
| Specificity | High for HMGB1 | Also affects other cellular processes | Highly specific for HMGB1 |
| Route of Administration | Intraperitoneal (i.p.) in preclinical models.[1][2] | Intraperitoneal (i.p.) in preclinical models.[6] | Intraperitoneal (i.p.) or intravenous (i.v.) in preclinical models.[5] |
Experimental Data: Efficacy of HMGB1 Inhibitors in Preclinical Epilepsy Models
The following tables summarize the quantitative data from key studies demonstrating the anti-seizure efficacy of this compound and its comparators in established mouse models of epilepsy.
Kainic Acid-Induced Seizure Model
This model is widely used to study temporal lobe epilepsy, the most common form of focal epilepsy in adults.
| Treatment | Dosage | Seizure Severity (Racine Scale) | Latency to Seizure Onset | Reference |
| Vehicle | - | 4.8 ± 0.2 | 20.1 ± 2.3 min | [1] |
| This compound (ICM) | 10 mg/kg, i.p. | 2.6 ± 0.3 | 45.2 ± 5.1 min | [1] |
| Glycyrrhizin | 10 mg/kg, i.p. | Reduced seizure severity (qualitative) | Prolonged latency (qualitative) | [7] |
| Anti-HMGB1 mAb | 2 mg/kg, i.p. | Reduced seizure severity (qualitative) | - | [5] |
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to screen for potential anti-convulsant drugs and is a model of generalized seizures.
| Treatment | Dosage | Seizure Score | Latency to First Myoclonic Jerk | Reference |
| Vehicle | - | 5.0 ± 0.0 | 58.3 ± 4.2 sec | [1] |
| This compound (ICM) | 10 mg/kg, i.p. | 3.2 ± 0.4 | 85.1 ± 7.9 sec | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The HMGB1 signaling pathway in epilepsy and the point of intervention for this compound.
Caption: A generalized experimental workflow for evaluating anti-seizure compounds in mouse models.
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, we provide detailed methodologies for the key experiments cited.
Kainic Acid-Induced Seizure Model
-
Animals: Adult male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotaxic frame.
-
Inject kainic acid (0.3 µg in 0.2 µL of saline) unilaterally into the dorsal hippocampus.
-
Administer this compound (10 mg/kg, i.p.) or vehicle 30 minutes prior to kainic acid injection.
-
Observe mice for behavioral seizures for at least 2 hours and score according to the Racine scale (see below).
-
-
Racine Scale for Seizure Scoring:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (generalized tonic-clonic seizure).
-
Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Animals: Adult male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Administer this compound (10 mg/kg, i.p.) or vehicle 30 minutes prior to PTZ injection.
-
Inject PTZ (60 mg/kg, i.p.).
-
Immediately place the mouse in an observation chamber.
-
Record the latency to the first myoclonic jerk and the incidence of generalized tonic-clonic seizures for 30 minutes.
-
Score seizure severity based on the highest stage reached.
-
Immunohistochemistry for HMGB1 Translocation
-
Tissue Preparation:
-
At a designated time point after seizure induction, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brains into 30 µm coronal sections using a cryostat.
-
-
Staining Procedure:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate with a primary antibody against HMGB1 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Mount sections on slides and visualize using a fluorescence microscope.
-
-
Analysis: Quantify the percentage of cells showing cytoplasmic (translocated) HMGB1 staining in specific brain regions (e.g., hippocampus).
Assessment of Neuronal Damage
-
Nissl Staining:
-
Mount brain sections onto slides.
-
Stain with a 0.1% Cresyl Violet solution.
-
Dehydrate through a series of alcohol and xylene washes.
-
Coverslip and visualize under a light microscope.
-
-
Analysis: Count the number of healthy, well-defined neurons in specific regions of interest. A reduction in Nissl-positive cells indicates neuronal loss.
Conclusion: The Compelling Case for this compound
This compound presents a compelling tool for researchers studying the role of neuroinflammation in epilepsy. Its specificity as a small-molecule inhibitor of HMGB1 translocation allows for a targeted investigation of this critical pathway. The experimental data consistently demonstrates its efficacy in reducing seizure severity in well-established preclinical models. Compared to other HMGB1 inhibitors, its favorable pharmacokinetic properties, including good blood-brain barrier permeability, make it a more attractive candidate for in vivo studies. By providing detailed protocols and a clear comparative framework, this guide aims to empower researchers to effectively utilize this compound in their efforts to unravel the complexities of epilepsy and develop novel therapeutic strategies.
References
- 1. This compound attenuates seizure severity in mouse epilepsy models via inhibiting HMGB1 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates seizure severity in mouse epilepsy models via inhibiting HMGB1 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective Effect of Glycyrrhizin, a Direct HMGB1 Inhibitor, on Focal Cerebral Ischemia/Reperfusion-Induced Inflammation, Oxidative Stress, and Apoptosis in Rats | PLOS One [journals.plos.org]
- 5. Anti-high mobility group box protein 1 monoclonal antibody downregulating P-glycoprotein as novel epilepsy therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stress-Induced HMGB1 Translocation in Myenteric Neurons Contributes to Neuropathy in Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioavailability of High Mobility Group Box 1 (HMGB1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
High Mobility Group Box 1 (HMGB1) has emerged as a critical damage-associated molecular pattern (DAMP) molecule and a key mediator in the pathogenesis of numerous inflammatory diseases. As a result, the development of HMGB1 inhibitors is an area of intense research. A crucial parameter for the clinical success of any therapeutic agent is its bioavailability, which dictates the fraction of an administered dose that reaches systemic circulation. This guide provides a comparative analysis of the oral bioavailability of several prominent HMGB1 inhibitors, supported by experimental data and detailed methodologies.
Quantitative Bioavailability Data of HMGB1 Inhibitors
The oral bioavailability of small molecule HMGB1 inhibitors varies dramatically, influenced by factors such as water solubility, gastrointestinal absorption, and first-pass metabolism. The following table summarizes key pharmacokinetic parameters for several inhibitors.
| Inhibitor | Animal Model | Dose | Oral Bioavailability (%) | Cmax | Tmax (h) | AUC | Half-life (t½) (h) |
| Glycyrrhizin | Rat | 50 mg/kg | ~1% (Parent Compound) | Not Detected (Parent Compound) | - | - | - |
| Glycyrrhetic Acid¹ | Rat | 10 mg/kg (of Glycyrrhizin) | High (Complete Conversion) | - | - | 11700 ± 1580 ng·h/mL | - |
| Inflachromene (ICM) | Mouse | 1 mg/kg | 94% | 0.59 ± 0.16 µg/mL | - | - | 7.96 ± 1.16 |
| S-Allyl-L-Cysteine (SAC) | Rat | 5 mg/kg | 98% | 3.9 µg/mL | 0.27 | - | >10 |
| Tanshinone IIA | Rat | - | 2.1 - 6.17% (Unformulated) | 109.2 ± 59.58 ng/mL (Unformulated) | - | 343.70 ± 75.63 ng·h/mL (Unformulated) | 4.54 ± 1.07 |
| Tanshinone IIA² | Rat | - | 165.36% (Relative to free drug) | 375.24 ± 79.93 ng/mL (Solid Dispersion) | - | 1019.87 ± 161.82 ng·h/mL (Solid Dispersion) | 5.50 ± 1.39 |
¹ Data for Glycyrrhetic Acid, the active metabolite of Glycyrrhizin, which is formed by intestinal bacteria following oral administration of Glycyrrhizin.[1] ² Data for a solid dispersion formulation of Tanshinone IIA, demonstrating the significant impact of formulation on bioavailability.
Note: Publicly available oral bioavailability data for other known HMGB1 inhibitors such as Ethyl Pyruvate and PBOX-15 are limited at this time. Ethyl pyruvate has been shown to inhibit HMGB1 release by chelating calcium, while PBOX-15 is primarily investigated as a microtubule-targeting agent in oncology.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the HMGB1 signaling pathway and a typical experimental workflow for determining oral bioavailability.
Caption: HMGB1 Signaling Pathway.
Caption: Experimental Workflow for Oral Bioavailability Assessment.
Detailed Experimental Protocols
The methodologies summarized below are representative of preclinical studies designed to assess the oral bioavailability of HMGB1 inhibitors.
Glycyrrhizin / Glycyrrhetic Acid Bioavailability Study[1]
-
Objective: To determine the bioavailability of glycyrrhetic acid following oral administration of glycyrrhizin in rats.
-
Animal Model: Male Wistar rats.
-
Dosing:
-
Oral Glycyrrhizin Group: A therapeutic dose of 10 mg/kg of glycyrrhizin was administered.
-
Intravenous Glycyrrhetic Acid Group: An equimolar dose of 5.7 mg/kg of glycyrrhetic acid was administered intravenously to determine the absolute bioavailability of the metabolite.
-
Oral Glycyrrhetic Acid Group: A dose of 5.7 mg/kg of glycyrrhetic acid was administered orally.
-
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: Plasma concentrations of glycyrrhizin and glycyrrhetic acid were determined using a validated high-performance liquid chromatography (HPLC) method.
-
Key Findings: After oral administration, glycyrrhizin was not detectable in the plasma. However, its metabolite, glycyrrhetic acid, was present at significant concentrations, with an AUC comparable to that of directly administered glycyrrhetic acid. This indicates complete biotransformation by intestinal bacteria and subsequent absorption of the active metabolite.[1]
This compound (ICM) Bioavailability Study
-
Objective: To evaluate the pharmacokinetic profile and oral bioavailability of this compound.
-
Animal Model: Male C57BL/6 mice (11 weeks old, 25-30 g).[2]
-
Dosing:
-
Sample Collection: Plasma samples were collected at predetermined time points after administration.
-
Analytical Method: Plasma concentrations of ICM were quantified using a validated Ultra-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UPLC-MS/MS) method.[3]
-
Key Findings: this compound demonstrated high oral bioavailability at 94%, with a plasma half-life of approximately 8 hours after oral administration, indicating excellent absorption and metabolic stability.[2]
S-Allyl-L-Cysteine (SAC) Bioavailability Study[4]
-
Objective: To determine the overall pharmacokinetics and oral bioavailability of S-Allyl-L-Cysteine.
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing:
-
Oral Group: A single dose of 5 mg/kg of SAC was administered orally.
-
Intravenous Group: A single dose of 5 mg/kg of SAC was administered intravenously.
-
-
Sample Collection: Blood, urine, and bile samples were collected over a 24-hour period.
-
Analytical Method: The concentrations of SAC and its metabolites in plasma, urine, and bile were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Key Findings: SAC was exceptionally well-absorbed after oral administration, with a bioavailability of 98%. The study also revealed that SAC undergoes limited metabolism and extensive renal reabsorption, contributing to its high and sustained plasma concentrations.[4]
Tanshinone IIA Bioavailability Study
-
Objective: To assess the oral bioavailability of Tanshinone IIA and the potential for enhancement through formulation.
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing:
-
Oral Suspension Group: Rats were administered a suspension of unformulated Tanshinone IIA.
-
Oral Lipid Nanocapsules Group: Rats were administered Tanshinone IIA encapsulated in lipid nanocapsules (LNCs).
-
Intravenous Group: An intravenous dose was administered to determine absolute bioavailability.
-
-
Sample Collection: Blood samples were collected via the tail vein at specified intervals.
-
Analytical Method: Plasma concentrations of Tanshinone IIA were measured using a validated HPLC or LC-MS/MS method.
-
Key Findings: Unformulated Tanshinone IIA exhibited very poor oral bioavailability. However, formulation into lipid nanocapsules resulted in a significant, 3.6-fold increase in the plasma AUC value, demonstrating that advanced drug delivery systems can overcome the inherent pharmacokinetic challenges of this compound.[5]
References
- 1. Bioavailability study of glycyrrhetic acid after oral administration of glycyrrhizin in rats; relevance to the intestinal bacterial hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated UPLC-MS/MS method for pharmacokinetic study of this compound, a novel microglia inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of glycyrrhizin on the pharmacokinetics of nobiletin in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Inflachromene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Inflachromene, a potent anti-inflammatory agent, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, including procedures for unused product, contaminated labware, and spill cleanup.
This compound: Key Data for Handling and Disposal
A thorough understanding of the properties of this compound is the first step toward safe disposal. The following table summarizes essential data for this compound.
| Property | Value | Reference |
| Chemical Name | 5,12b-dihydro-10-hydroxy-7,7-dimethyl-2-phenyl-1H,7H-[1]benzopyrano[4,3-c][1][2][3]triazolo[1,2-a]pyridazine-1,3(2H)-dione | [1] |
| CAS Number | 908568-01-4 | [1] |
| Molecular Formula | C₂₁H₁₉N₃O₄ | [1] |
| Molecular Weight | 377.4 g/mol | [1] |
| Appearance | A crystalline solid | |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, DMSO:PBS (pH 7.2) (1:4): 0.20 mg/ml, Ethanol: 1 mg/ml | [1] |
| Storage | -20°C | |
| Toxicity | To the best of our knowledge, the toxicological properties have not been thoroughly investigated. | |
| Hazard Statements | No specific hazard statements are available. Standard safe laboratory practices should be followed. |
Procedural Guidance for this compound Disposal
The following procedures are based on standard guidelines for the disposal of solid chemical waste in a laboratory setting. Always consult your institution's specific waste management protocols and local regulations.
Unused or Expired this compound
Unused or expired this compound solid waste must be disposed of as chemical waste.
Step 1: Packaging
-
Keep the this compound in its original, clearly labeled container.
-
If the original container is damaged, transfer the waste to a new, compatible, and sealable container. Ensure the new container is clearly labeled with "this compound" and any relevant hazard information.
Step 2: Labeling
-
Attach a hazardous waste tag to the container.
-
Fill out the tag completely, including the full chemical name, quantity, and date.
Step 3: Storage
-
Store the container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
Step 4: Collection
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Contaminated Labware and Personal Protective Equipment (PPE)
Disposable items such as gloves, pipette tips, and empty vials that have come into direct contact with this compound should be treated as contaminated solid waste.
Step 1: Segregation
-
At the point of generation, separate contaminated items from non-hazardous trash.
Step 2: Packaging
-
Place all contaminated solid waste into a designated, leak-proof plastic bag or a container lined with a durable plastic bag.
-
For sharp items like needles or contaminated glassware, use a designated sharps container.
Step 3: Labeling
-
Clearly label the bag or container as "this compound Contaminated Waste" and include the appropriate hazard symbols as required by your institution.
Step 4: Disposal
-
Once the container is full, seal it and arrange for disposal through your institution's chemical waste management stream.
Spill Cleanup
In the event of a spill of solid this compound powder:
Step 1: Evacuation and Notification
-
Alert others in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the vicinity and notify your laboratory supervisor and EHS.
Step 2: Personal Protective Equipment (PPE)
-
Before cleaning, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
Step 3: Containment and Cleanup
-
Carefully sweep the solid material into a dustpan or onto a piece of paper. Avoid creating dust.
-
For fine powders, it may be preferable to gently wet the material with a suitable solvent (such as water, if compatible) to prevent it from becoming airborne.
-
Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a sealable container.
Step 4: Decontamination
-
Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Dispose of all cleaning materials as contaminated waste.
Step 5: Final Disposal
-
Label the container with the spilled chemical's name and "Spill Debris."
-
Dispose of the container through your institution's hazardous waste program.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Workflow for the proper disposal of this compound waste.
Key Experimental Protocols for this compound
Detailed methodologies for key experiments involving this compound can be found in the cited literature. Below are summaries of the primary experimental protocols.
In Vitro Studies of Anti-Inflammatory Effects (Lee S, et al. 2014)[4]
-
Cell Culture: Murine microglial BV-2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Nitrite Assay: To measure nitric oxide production, BV-2 cells were pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS). After 24 hours, the culture supernatant was mixed with Griess reagent, and the absorbance was measured at 540 nm.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To assess the effect of this compound on signaling pathways, cell lysates were prepared and subjected to SDS-PAGE. Proteins were then transferred to a PVDF membrane and probed with specific antibodies against proteins involved in inflammatory signaling, such as NF-κB and MAP kinases.
In Vivo Sepsis Model (Cho W, et al. 2017)
-
Animal Model: A cecal ligation and puncture (CLP) mouse model was used to induce sepsis. Male C57BL/6 mice were anesthetized, and a midline laparotomy was performed. The cecum was ligated and punctured with a needle.
-
Drug Administration: this compound was dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline) and administered to the mice via intraperitoneal injection at specified doses and time points post-CLP.
-
Survival Analysis: The survival of the mice was monitored for a set period (e.g., 9 days), and the data was analyzed using Kaplan-Meier survival curves.
-
Cytokine Analysis: Blood samples were collected from the mice at various time points, and serum levels of inflammatory cytokines were measured using ELISA to evaluate the in vivo anti-inflammatory efficacy of this compound.
By adhering to these disposal procedures and understanding the experimental context of this compound's use, laboratories can maintain a safe and compliant environment.
References
Essential Safety and Operational Guide for Handling Inflachromene
Disclaimer: This document provides guidance on the safe handling of Inflachromene based on general laboratory safety principles for chemical compounds. As no specific Safety Data Sheet (SDS) is currently available for this compound, these recommendations are derived from best practices for handling powdered, biologically active small molecule inhibitors. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for the operational handling and disposal of this compound.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound in powdered form or in solution. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][2][3] | Protects eyes from airborne powder and splashes. |
| Hand Protection | Nitrile gloves.[1][4] | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | A fully fastened laboratory coat.[1][4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Recommended when weighing or handling large quantities of powdered this compound outside of a certified chemical fume hood to prevent inhalation. An N95 respirator is a suitable minimum.[2][5] | Minimizes the risk of inhaling fine particles. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe laboratory environment.
2.1. Engineering Controls
-
Ventilation: All work with powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[6]
-
Designated Area: A designated area within the laboratory should be clearly marked for the handling of this compound. This area should be kept clean and uncluttered.[4]
2.2. Weighing and Preparation of Solutions
To minimize the generation of airborne powder:
-
Tare a sealed container: Before dispensing, tare a sealable container (e.g., a vial with a screw cap) on the analytical balance.
-
Dispense in a fume hood: Transfer the desired amount of this compound powder to the tared container inside a chemical fume hood.
-
Seal and weigh: Securely seal the container before removing it from the fume hood to weigh it.
-
Prepare solutions in the fume hood: Add the solvent to the sealed container within the fume hood to prepare stock solutions.
2.3. Spill and Emergency Procedures
-
Minor Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent material.
-
Wet the absorbent material with a suitable solvent (e.g., 70% ethanol) to prevent dust from becoming airborne.
-
Carefully collect the absorbed material into a sealable container for proper disposal.
-
Clean the spill area with a suitable detergent and water.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional EHS.
-
Prevent others from entering the area.
-
Follow your institution's specific procedures for major chemical spills.
-
Disposal Plan
As this compound is a biologically active small molecule inhibitor, it should be disposed of as chemical waste.[7] Do not dispose of solid this compound or its solutions down the drain or in the regular trash.
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a clearly labeled, sealed container.
-
The label should include "this compound Waste" and any other information required by your institution.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and properly labeled waste container.
-
Do not mix with other incompatible waste streams.
-
-
Disposal Request:
-
Follow your institution's procedures for chemical waste pickup.
-
Experimental Protocols and Signaling Pathways
While this document focuses on the safe handling of this compound, it is important to understand its biological context. This compound is an inhibitor of High Mobility Group Box 1 (HMGB1) and HMGB2 proteins, which are involved in inflammatory signaling pathways. For detailed experimental protocols and descriptions of the signaling pathways it modulates, please refer to the primary literature.
Visual Guide: Safe Handling Workflow for this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
